VU041
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAGRCZUELSZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)N3CCCC4=CC=CC=C43)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VU041 as an Inhibitor of Kir1.1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and potassium homeostasis. The Kir1.1 channel, also known as the renal outer medullary potassium channel (ROMK), is predominantly expressed in the kidney, where it is a key component of salt reabsorption. Loss-of-function mutations in the gene encoding Kir1.1 are associated with Bartter's syndrome, a salt-wasting disorder, highlighting its importance in renal physiology. Consequently, Kir1.1 has emerged as a promising therapeutic target for the development of novel diuretics. VU041 is a small molecule that has been identified as an inhibitor of Kir channels. This technical guide provides an in-depth overview of this compound's effects on Kir1.1 channels, including its mechanism of action, potency, and selectivity, as well as detailed experimental protocols for its characterization.
Quantitative Data on this compound Inhibition
This compound has been characterized as a potent inhibitor of insect Kir1 channels, with sub-micromolar affinity for the channels in Anopheles gambiae and Aedes aegypti.[1] While it also demonstrates inhibitory activity against mammalian Kir channels, its potency is notably lower, and it exhibits a degree of selectivity.
| Channel Target | Species | IC50 Value | Reference |
| Kir1 (Aedes aegypti) | Mosquito | 1.7 µM | [1] |
| Kir1 (Anopheles gambiae) | Mosquito | 2.5 µM | [1] |
| Kir2.1 | Mammalian | 12.7 µM | [1] |
| Kir1.1 | Mammalian | Less inhibitory effect noted, specific IC50 not reported in the provided search results. | [1] |
| Kir4.1 | Mammalian | Less inhibitory effect noted, specific IC50 not reported in the provided search results. | [1] |
| Kir6.2/SUR1 | Mammalian | Less inhibitory effect noted, specific IC50 not reported in the provided search results. | [1] |
| Kir7.1 | Mammalian | Less inhibitory effect noted, specific IC50 not reported in the provided search results. | [1] |
Mechanism of Action
Studies on insect Kir channels suggest that this compound acts as a pore blocker . This mechanism involves the physical obstruction of the ion conduction pathway within the channel, thereby preventing the flow of potassium ions. Molecular docking analyses indicate that this compound's binding site is located within the pore of the ion channel.
Signaling Pathways
The activity of Kir1.1 channels is modulated by various intracellular signaling pathways. A key regulatory pathway involves the serum- and glucocorticoid-inducible kinase 1 (SGK1). Aldosterone, a mineralocorticoid hormone, stimulates the expression and activity of SGK1. Activated SGK1 can then directly or indirectly lead to an increase in the number of active Kir1.1 channels at the cell membrane, thus promoting potassium secretion. Inhibition of Kir1.1 by compounds like this compound would counteract this effect, leading to a reduction in potassium transport.
Caption: Aldosterone-SGK1 signaling pathway regulating Kir1.1 channel activity and its inhibition by this compound.
Experimental Protocols
Thallium Flux Assay for Kir1.1 Inhibitor Screening
This high-throughput assay is a common method for screening compound libraries for Kir channel modulators. It relies on the principle that thallium ions (Tl+) can pass through potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.[2][3]
Materials:
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HEK-293 cells stably expressing human Kir1.1.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).
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Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
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Pluronic F-127.
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Stimulant buffer containing thallium sulfate.
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Test compounds (e.g., this compound) dissolved in DMSO.
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384-well black-walled, clear-bottom microplates.
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Fluorescent plate reader with kinetic read capabilities.
Procedure:
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Cell Plating: Seed HEK-293-Kir1.1 cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight.
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Dye Loading:
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Prepare a loading buffer containing the thallium-sensitive dye (e.g., 1 µM FluoZin-2 AM) and Pluronic F-127 (0.02%) in assay buffer.
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Remove the cell culture medium and add the loading buffer to each well.
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Incubate the plate at room temperature in the dark for 60 minutes.
-
-
Compound Addition:
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Wash the cells with assay buffer to remove extracellular dye.
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Add assay buffer containing the test compounds at various concentrations to the wells.
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Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
-
Thallium Flux Measurement:
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Place the plate in a fluorescent plate reader.
-
Initiate kinetic reading of fluorescence.
-
After establishing a baseline reading, add the thallium-containing stimulant buffer to all wells.
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Continue to record the fluorescence signal over time.
-
-
Data Analysis:
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The rate of fluorescence increase corresponds to the rate of thallium influx through the Kir1.1 channels.
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Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.
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Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
References
The Disruption of Malpighian Tubule Function by VU041: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating challenge of insecticide resistance necessitates the discovery and development of novel chemical compounds with unique mechanisms of action. The insect Malpighian tubule, a vital organ for excretion and osmoregulation, presents a promising target for new insecticides. This technical guide delves into the role of VU041, a small-molecule inhibitor of inward rectifier potassium (Kir) channels, in disrupting the function of these crucial tubules. By targeting Kir channels, this compound effectively compromises the insect's ability to maintain water and solute homeostasis, leading to physiological disruption and mortality. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound, offering valuable insights for researchers and professionals in the field of insecticide development.
Introduction to Malpighian Tubules
In insects, the Malpighian tubules are the primary organs responsible for excretion and osmoregulation, analogous to the kidneys in vertebrates. These slender, tubular structures extend from the alimentary canal and are bathed in the insect's circulatory fluid, the hemolymph. The principal function of the Malpighian tubules is to produce the primary urine by actively transporting ions, nitrogenous wastes, and water from the hemolymph into the tubule lumen. This process is critical for maintaining a constant internal environment by eliminating metabolic wastes and regulating ionic and osmotic balance. The final composition of urine is determined in the hindgut, where essential solutes and water are reabsorbed.
The secretion of fluid into the Malpighian tubules is driven by the active transport of cations, predominantly potassium (K+), from the hemolymph into the lumen of the tubule. This creates an osmotic gradient that facilitates the passive movement of water. Inward rectifier potassium (Kir) channels, located on the basolateral membrane of the tubule epithelial cells, play a critical role in this process by mediating the uptake of K+ from the hemolymph.
This compound: A Novel Kir Channel Inhibitor
This compound is a submicromolar-affinity inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, including Anopheles gambiae and Aedes aegypti. It was identified through high-throughput screening as a potent inhibitor of the mosquito Kir1 channel ortholog. The significance of this compound lies in its ability to selectively target mosquito Kir channels over most mammalian orthologs, presenting a promising scaffold for the development of species-selective insecticides. Furthermore, this compound demonstrates topical toxicity in both insecticide-susceptible and -resistant strains of mosquitoes, highlighting its potential to overcome existing resistance mechanisms.
Mechanism of Action of this compound
The primary mechanism of action for this compound is the disruption of excretory functions mediated by the Malpighian tubules through the inhibition of Kir channels. In mosquitoes, Kir1 channels are localized to the basolateral membrane of stellate cells, a principal cell type in the Malpighian tubules. These channels are a major pathway for K+ uptake from the hemolymph into the tubule cells.
By inhibiting Kir1 channels, this compound reduces the transepithelial secretion of K+ and, consequently, fluid. This disruption of ion and water transport compromises the insect's ability to regulate its internal environment, leading to a cascade of physiological failures. The in vivo consequences of this disruption include a reduced diuretic capacity and fluid retention, particularly after a blood meal in mosquitoes.
Caption: Signaling pathway of K+ transport in Malpighian tubules and inhibition by this compound.
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Concentration (IC50) of this compound on Kir Channels
| Channel | Species | IC50 (µM) | Assay Type |
| Kir1 | Anopheles gambiae | 2.5 | Thallium Flux |
| Kir1 | Aedes aegypti | 1.7 | Thallium Flux |
| Kir2.1 | Mammalian | 12.7 | Thallium Flux |
| Kir1.1 | Mammalian | >30 | Thallium Flux |
| Kir4.1 | Mammalian | >30 | Thallium Flux |
| Kir6.2/SUR1 | Mammalian | >30 | Thallium Flux |
| Kir7.1 | Mammalian | >30 | Thallium Flux |
| Data sourced from MedchemExpress. |
Table 2: Effect of Kir Channel Inhibitors on Malpighian Tubule Fluid Secretion
| Compound (10 µM) | Time After Application | Reduction in Fluid & KCI Secretion |
| VU573 | 2 hours | ~40% - 60% |
| VU590 | 2 hours | ~40% - 60% |
| VU625 | 2 hours | ~40% - 60% |
| Data is for related Kir channel inhibitors, demonstrating the principle of action. |
Table 3: Larvicidal Toxicity of this compound in Aedes aegypti
| Compound (100 µM) | Time | % Mortality |
| This compound | 24 hours | ~80% |
| This compound | 48 hours | ~100% |
| VU937 (inactive analog) | 48 hours | <10% |
| Data adapted from ResearchGate, based on studies of first instar larvae. |
Experimental Protocols
The characterization of this compound's effect on Malpighian tubule function involves a series of specialized experimental protocols.
Ramsay Fluid Secretion Assay
This in vitro assay is a cornerstone for studying Malpighian tubule transport.
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Tubule Isolation: Malpighian tubules are dissected from the insect in a suitable Ringer solution.
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Assay Setup: An isolated tubule is transferred to a 50 µl drop of experimental Ringer solution, which is then covered with light mineral oil to prevent evaporation.
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Fluid Collection: The open, proximal end of the tubule is pulled into the mineral oil using a fine glass hook. The tubule secretes fluid, which forms a distinct droplet in the oil.
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Measurement: At timed intervals, the diameter of the secreted droplet is measured to calculate the volume of fluid secreted. The rate of secretion is then determined (e.g., in nl/min).
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Pharmacology: Test compounds like this compound are added to the bathing Ringer solution to assess their effects on the fluid secretion rate compared to a control (vehicle-treated) tubule.
High-Throughput Screening (HTS) via Thallium Flux Assay
This assay is used to identify inhibitors of potassium channels.
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Cell Line Expression: A cell line is engineered to express the target Kir channel (e.g., Anopheles gambiae Kir1).
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Thallium-Sensitive Dye: The cells are loaded with a fluorescent dye that is sensitive to thallium (Tl+), a potassium surrogate.
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Compound Application: The library of test compounds, including this compound, is added to the cells.
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Thallium Addition: A solution containing Tl+ is added. If the Kir channels are open, Tl+ will flow into the cells and cause an increase in fluorescence.
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Fluorescence Measurement: The fluorescence intensity is measured over time. Inhibitors of the Kir channels will prevent or reduce the influx of Tl+, resulting in a lower fluorescence signal compared to controls.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the inhibitory effect of this compound on Kir channel currents.
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Cell Preparation: Cells expressing the target Kir channel are prepared for electrophysiological recording.
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Pipette and Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
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Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured, allowing electrical access to the entire cell.
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Current Measurement: The membrane potential is clamped at various voltages, and the resulting ionic currents across the membrane are measured. The characteristic inward rectifying current of the Kir channel can be isolated.
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Inhibitor Application: this compound is applied to the cell, and the reduction in the Kir channel current is measured to determine the IC50 and other inhibitory characteristics.
Caption: Experimental workflow for the characterization of this compound.
Consequences of Malpighian Tubule Disruption
The inhibition of Kir channels in the Malpighian tubules by this compound sets off a chain of events that are detrimental to the insect.
Caption: Logical progression from this compound application to insect mortality.
The inability to efficiently secrete ions and water into the Malpighian tubules leads to a failure of osmoregulation. For a blood-feeding insect like a mosquito, this is particularly critical. After a large blood meal, the mosquito must rapidly excrete the excess water and salts to reduce its weight for flight and to re-establish osmotic balance. By inhibiting this diuretic process, this compound causes the insect to retain fluid, leading to physiological stress and, ultimately, death. This mechanism of inducing renal failure represents a novel mode of action for an insecticide.
Conclusion
This compound is a potent and selective inhibitor of insect Kir channels that effectively disrupts the function of Malpighian tubules. Its mechanism of action, centered on the inhibition of potassium transport and subsequent fluid secretion, leads to a catastrophic failure of osmoregulation in target insects like mosquitoes. The quantitative data underscores its efficacy and selectivity, while established experimental protocols provide a robust framework for its characterization. As a topical and larval toxin effective against resistant strains, this compound and its analogs represent a promising new class of insecticides. Further research and development of this chemical scaffold could provide valuable new tools for the control of insect vectors of disease.
Investigating the Neurological Effects of VU041 in Insects: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the neurological and physiological effects of VU041, a small-molecule inhibitor of inwardly rectifying potassium (Kir) channels in insects. This compound has emerged as a promising tool for studying the function of these channels and as a potential scaffold for the development of novel insecticides. This document details the mechanism of action of this compound, its impact on various insect species, and provides detailed experimental protocols for its study. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.
Mechanism of Action of this compound
This compound functions as a potent inhibitor of insect Kir channels, with a particular selectivity for the Kir1 subtype.[1][2] Inwardly rectifying potassium channels are crucial for maintaining cellular membrane potential and for potassium homeostasis in various tissues, including the nervous system and excretory organs.[3] By blocking the inward flow of K+ ions, this compound disrupts these fundamental physiological processes. The primary molecular target of this compound in insects is the Kir1 channel, which is highly expressed in tissues such as the Malpighian tubules and the nervous system.[1][4]
Signaling Pathway of this compound Action
The inhibitory action of this compound on Kir channels initiates a cascade of downstream effects that ultimately lead to physiological disruption and toxicity in insects. The pathway can be summarized as the blockage of K+ influx, leading to cellular depolarization, which in turn affects neuronal signaling and ion balance in excretory tissues.
References
- 1. [PDF] Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae | Semantic Scholar [semanticscholar.org]
- 2. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of VU041 on Mosquito Fecundity and Fertility: A Technical Guide
For Immediate Release
A Deep Dive into the Bio-efficacy of VU041, a Novel Kir Channel Inhibitor, on the Reproductive Capacity of Key Mosquito Vectors
This technical guide provides an in-depth analysis of the small-molecule inhibitor this compound and its significant impact on the fecundity and fertility of medically important mosquito species, Anopheles gambiae and Aedes aegypti. This document is intended for researchers, scientists, and drug development professionals engaged in vector control and insecticide development.
Executive Summary
This compound has been identified as a potent inhibitor of the mosquito's inward rectifier potassium (Kir) channels, specifically the Kir1 subtype. These channels are critical for proper physiological function, particularly in the Malpighian tubules, which are the primary excretory and osmoregulatory organs in insects. Inhibition of Kir1 channels by this compound disrupts ion and fluid balance, leading to a cascade of physiological impairments that ultimately and significantly reduce the reproductive output of female mosquitoes. This guide synthesizes the available quantitative data, details the experimental methodologies used to ascertain these effects, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Impact of this compound on Mosquito Fecundity
Topical application of this compound to adult female Anopheles gambiae and Aedes aegypti results in a marked decrease in the number of eggs laid (fecundity). The compound is effective against both insecticide-susceptible and resistant strains of these mosquitoes.
Table 1: Effect of Topical this compound Application on the Fecundity of Anopheles gambiae
| Treatment Group | Dosage (µg/mg) | Median No. of Eggs per Mosquito |
| Control (Vehicle) | 0 | 78 |
| This compound | ~1 | 25 |
Table 2: Effect of Topical this compound Application on the Fecundity of Aedes aegypti
| Treatment Group | Dosage (µg/mg) | Median No. of Eggs per Mosquito |
| Control (Vehicle) | 0 | 68 |
| This compound | ~1 | 15 |
Note: Data presented is based on studies where this compound was topically applied within one hour of blood meal engorgement. Egg counts were performed 72 hours post-blood feeding.
There is currently no available quantitative data specifically detailing the impact of this compound on the fertility (hatching rate) of the eggs laid by treated mosquitoes. Research has primarily focused on the reduction in egg production (fecundity).
Mechanism of Action: Signaling Pathway
This compound's primary molecular target is the Kir1 channel, which is highly expressed in the Malpighian tubules of mosquitoes. The inhibition of this channel disrupts the normal physiological processes required for vitellogenesis (yolk production) and oogenesis (egg development), ultimately leading to reduced fecundity.
The proposed mechanism suggests that by inhibiting Kir1 channels in the Malpighian tubules, this compound disrupts the rapid post-blood meal diuresis necessary for concentrating the ingested blood and maintaining hemolymph homeostasis. This disruption in excretory function likely leads to a toxic accumulation of metabolic waste and an imbalance of ions, which in turn negatively affects blood meal digestion, nutrient absorption, and ultimately, the energy-intensive process of vitellogenesis. Furthermore, Kir1 channels are also expressed in the ovaries of Anopheles gambiae, suggesting a potential direct effect of this compound on ovarian function cannot be ruled out.
Experimental Protocols
The following section details the methodologies employed in the key experiments to evaluate the effect of this compound on mosquito fecundity.
Mosquito Rearing
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Species: Anopheles gambiae (G3, insecticide-susceptible strain) and Aedes aegypti (Liverpool, insecticide-susceptible strain).
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Conditions: Larvae are reared in trays containing deionized water and fed a diet of fish food. Adults are maintained in cages with access to a 10% sucrose solution. The insectary is kept at 27°C and 75% relative humidity with a 12-hour light/dark cycle.
Topical Application of this compound
This protocol outlines the direct application of this compound to the mosquito's cuticle.
Fecundity Assay
This assay is designed to quantify the number of eggs laid by individual mosquitoes following treatment.
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Individual Housing: After the blood meal, individual engorged female mosquitoes are transferred to separate vials.
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Oviposition Substrate: Each vial contains a suitable oviposition substrate, such as a strip of wet filter paper for Aedes aegypti or a small cup of water for Anopheles gambiae.
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Incubation: The vials are maintained in the insectary for 72 hours to allow for egg laying.
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Egg Counting: After the incubation period, the number of eggs laid by each individual female is counted under a dissecting microscope.
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Data Analysis: The total number of eggs laid per mosquito is recorded. Statistical analysis, such as a Mann-Whitney U test, is used to compare the median number of eggs between the this compound-treated and control groups.
Conclusion and Future Directions
The data unequivocally demonstrates that this compound significantly reduces the fecundity of major mosquito vectors. Its novel mode of action, targeting Kir1 channels, makes it a promising candidate for the development of new insecticides, particularly in the face of growing resistance to existing chemical classes.
Future research should aim to:
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Investigate the impact of this compound on egg fertility (hatching rates) to provide a more complete picture of its reproductive effects.
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Elucidate the precise downstream molecular events that link Kir1 channel inhibition to the disruption of vitellogenesis and oogenesis.
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Conduct semi-field and field trials to evaluate the efficacy of this compound in more natural settings.
This technical guide provides a solid foundation for understanding the potential of this compound as a next-generation mosquitocide. The detailed protocols and data presented herein should aid researchers in the design of further studies to explore and optimize this promising chemical scaffold for vector control.
The Discovery and Development of VU041: A Novel Mosquitocide Targeting Inward Rectifier Potassium Channels
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
In the face of mounting insecticide resistance, the discovery of novel chemical scaffolds with unique mechanisms of action is paramount for the continued efficacy of mosquito control programs. This whitepaper details the discovery and development of VU041, a potent and selective inhibitor of inward rectifier potassium (Kir) channels in mosquitoes. This compound represents a promising new class of insecticides that effectively targets both insecticide-susceptible and -resistant strains of major disease vectors, including Anopheles gambiae and Aedes aegypti. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and a visualization of the underlying physiological pathways and experimental workflows.
Introduction
The global spread of mosquito-borne diseases, such as malaria, dengue fever, and Zika virus, remains a significant public health challenge. The primary strategy for combating these diseases is vector control, which has historically relied on a limited number of insecticide classes. However, the emergence and rapid spread of insecticide resistance in mosquito populations threaten the effectiveness of these tools. This has created an urgent need for the discovery and development of novel insecticides with new mechanisms of action.
Emerging research has identified the inward rectifier potassium (Kir) channels as a viable molecular target for the development of a new generation of mosquitocides.[1][2] These channels are critical for various physiological processes in insects, including the function of the Malpighian tubules, the primary excretory and osmoregulatory organs.[1][3] Disruption of Kir channel function leads to a cascade of physiological impairments, ultimately resulting in mosquito mortality.
This whitepaper focuses on this compound, a small molecule inhibitor of mosquito Kir channels. It summarizes the key findings from its discovery and preclinical development, providing researchers and drug development professionals with the essential technical information to understand its potential as a next-generation insecticide.
Discovery of this compound
This compound was identified through a high-throughput screening campaign aimed at discovering small molecule inhibitors of the Anopheles gambiae Kir1 (AnKir1) channel. This initial screening and subsequent medicinal chemistry efforts led to the identification of this compound as a submicromolar-affinity inhibitor of both Anopheles gambiae and Aedes aegypti Kir1 channels.[1][2]
Mechanism of Action
This compound exerts its insecticidal effect by inhibiting mosquito Kir channels, particularly the Kir1 subtype, which is highly expressed in the Malpighian tubules.[1][3] The inhibition of these channels disrupts the normal flow of potassium ions across the cell membrane, leading to impaired Malpighian tubule function.[1][3] This disruption of excretory and osmoregulatory processes results in a toxic physiological state, ultimately causing the death of the mosquito.[1]
Caption: Mechanism of action of this compound, from Kir1 channel inhibition to mosquito mortality.
Quantitative Efficacy and Selectivity
The potency and selectivity of this compound have been extensively characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against Mosquito and Mammalian Kir Channels
| Target Channel | Species | IC50 (µM) | Reference |
| Kir1 | Anopheles gambiae | 2.5 | [1] |
| Kir1 | Aedes aegypti | 1.7 | [1] |
| Kir2.1 | Mammalian | 12.7 | [1] |
| Kir1.1 | Mammalian | >30 | [1] |
| Kir4.1 | Mammalian | >30 | [1] |
| Kir6.2/SUR1 | Mammalian | >30 | [1] |
| Kir7.1 | Mammalian | >30 | [1] |
Table 2: In Vivo Efficacy of this compound against Adult Female Mosquitoes
| Mosquito Species | Strain | Topical ED50 (µg/mg) | Reference |
| Anopheles gambiae | G3 (Susceptible) | 0.9 | [1] |
| Anopheles gambiae | Akron (Resistant) | 1.1 | [1] |
| Aedes aegypti | Liverpool (Susceptible) | 1.6 | [1] |
| Aedes aegypti | Puerto Rico (Resistant) | 1.8 | [1] |
Table 3: Larvicidal Activity of this compound
| Mosquito Species | Assay Condition | Mortality (%) | Time (hours) | Reference |
| Aedes aegypti | 100 µM this compound in dH₂O | ~20% | 24 | [3] |
| Aedes aegypti | 100 µM this compound in dH₂O | ~60% | 48 | [3] |
| Aedes aegypti | 100 µM this compound in 100 mOsm/kg KCl | ~80% | 24 | [3] |
Development of VU730: A More Selective Analog
Through medicinal chemistry efforts, a more selective analog of this compound, named VU730, was developed. VU730 retains potent activity against mosquito Kir1 channels while exhibiting significantly reduced activity against the mammalian Kir2.1 channel, thereby improving its safety profile.[1][2]
Caption: Logical workflow for the development of the more selective analog, VU730.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
Thallium Flux Assay for Kir Channel Inhibition
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through Kir channels expressed in HEK293 cells.
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Cell Culture: HEK293 cells stably expressing the target Kir channel are cultured in appropriate media.
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Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) in a 384-well plate.
-
Compound Incubation: Test compounds, including this compound, are added to the wells and incubated.
-
Tl+ Addition and Fluorescence Reading: A solution containing Tl+ is added to the wells, and the resulting increase in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of Tl+ influx is calculated, and the IC50 value for each compound is determined by fitting the concentration-response data to a logistical equation.
Caption: Experimental workflow for the thallium flux assay.
Patch-Clamp Electrophysiology
This technique directly measures the ionic currents flowing through Kir channels in individual cells.
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Cell Preparation: HEK293 cells expressing the target Kir channel are prepared for whole-cell patch-clamp recording.
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Recording Setup: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
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Voltage Protocol and Data Acquisition: A series of voltage steps are applied to the cell, and the resulting currents are recorded using a patch-clamp amplifier and data acquisition software.
-
Compound Application: this compound is applied to the cell via the extracellular solution, and its effect on the Kir channel currents is measured.
Adult Mosquito Topical Application Assay
This assay determines the in vivo efficacy of this compound when applied directly to the mosquito cuticle.
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Mosquito Rearing: Mosquitoes of the desired species and strain are reared to adulthood under standard laboratory conditions.
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Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone) to create a range of concentrations.
-
Topical Application: A precise volume (e.g., 0.1 µL) of the this compound solution is applied to the dorsal thorax of each cold-anesthetized female mosquito.
-
Observation: The treated mosquitoes are held in a controlled environment, and mortality is recorded at specified time points (e.g., 24 and 48 hours).
-
Data Analysis: The effective dose required to kill 50% of the mosquitoes (ED50) is calculated using probit analysis.
Larval Toxicity Assay
This assay assesses the lethality of this compound to mosquito larvae.
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Larval Rearing: First-instar larvae of the target mosquito species are used.
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Assay Preparation: A specified number of larvae are placed in containers with a defined volume of deionized water or a solution of known osmolarity.
-
Compound Addition: this compound is added to the rearing water to achieve the desired final concentration.
-
Observation: Larval mortality is recorded at 24 and 48 hours.
-
Data Analysis: The percentage mortality is calculated for each concentration and time point.
Ramsay Assay for Malpighian Tubule Fluid Secretion
This ex vivo assay measures the rate of fluid secretion by isolated mosquito Malpighian tubules.
-
Tubule Dissection: Malpighian tubules are dissected from adult female mosquitoes in a physiological saline solution.
-
Assay Setup: The isolated tubule is transferred to a droplet of bathing saline under mineral oil. The cut end of the ureter is pulled out of the saline droplet.
-
Fluid Secretion Measurement: As the tubule secretes fluid, a droplet forms at the cut end of the ureter. The diameter of this droplet is measured at regular intervals to calculate the rate of fluid secretion.
-
Compound Application: this compound is added to the bathing saline, and its effect on the fluid secretion rate is determined.
Structure-Activity Relationship (SAR)
The development of this compound and its analogs, such as VU730, was guided by structure-activity relationship studies. These studies explored how modifications to the chemical scaffold of this compound impacted its potency against mosquito Kir channels and its selectivity over mammalian orthologs. This iterative process of chemical synthesis and biological testing was crucial for optimizing the insecticidal properties and safety profile of this chemical class.
Field and Semi-Field Trial Data
While extensive laboratory data supports the efficacy of this compound, there is currently a lack of publicly available, quantitative data from semi-field or full field trials. Such studies are essential to evaluate the performance of this compound under more realistic environmental conditions, including varying temperatures, humidity, and the presence of non-target organisms. Future research should focus on generating this critical data to fully assess the potential of this compound as a practical tool for mosquito control.
Conclusion
This compound represents a significant advancement in the search for novel insecticides. Its unique mechanism of action, targeting mosquito Kir channels, provides a much-needed tool to combat the growing problem of insecticide resistance. The potent and selective nature of this compound and its analog VU730, coupled with their efficacy against major disease vectors, underscores their potential for development as next-generation mosquitocides. Further investigation, particularly in semi-field and field settings, is warranted to fully realize the promise of this innovative chemical class in the global fight against mosquito-borne diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Spatial distribution of insecticide resistant populations of Aedes aegypti and Ae. albopictus and first detection of V410L mutation in Ae. aegypti from Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malpighian Tubules as Novel Targets for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of VU041 for Mosquito vs. Mammalian Kir Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule VU041, a potent inhibitor of inward rectifier potassium (Kir) channels in mosquitoes. It details the selectivity profile of this compound for mosquito versus mammalian Kir channels, outlines the experimental protocols used to determine this selectivity, and explores the proposed mechanism of action. This document is intended to be a comprehensive resource for researchers in the fields of insecticide development, ion channel pharmacology, and drug discovery.
Quantitative Analysis of this compound Selectivity
This compound was identified through high-throughput screening as a submicromolar-affinity inhibitor of Kir1 channels from Anopheles gambiae and Aedes aegypti, the primary vectors for malaria and arboviruses like Zika, respectively.[1][2] A key aspect of its potential as a lead compound for insecticide development is its selectivity for mosquito Kir channels over their mammalian orthologs. The following tables summarize the quantitative data on the inhibitory activity of this compound against a panel of mosquito and mammalian Kir channels.
| Mosquito Kir Channel | Species | IC50 (µM) | Reference |
| Kir1 | Anopheles gambiae | 2.5 | [2] |
| Kir1 | Aedes aegypti | 1.7 | [2] |
| Mammalian Kir Channel | Species | IC50 (µM) | Reference |
| Kir1.1 (ROMK1) | Human | >30 | [1] |
| Kir2.1 | Human | 12.7 | [2] |
| Kir4.1 | Human | >30 | [2] |
| Kir6.2/SUR1 | Human | >30 | [2] |
| Kir7.1 | Human | >30 | [2] |
The data clearly demonstrates that this compound is significantly more potent against mosquito Kir1 channels than most of the tested mammalian Kir channels. The notable exception is its moderate activity against the human Kir2.1 channel.[1][2] This finding prompted medicinal chemistry efforts to develop analogs with improved selectivity, leading to the discovery of VU730, which retains activity against mosquito Kir1 but is inactive against Kir2.1 and other mammalian Kir channels.[1]
Experimental Protocols
The characterization of this compound's selectivity has relied on heterologous expression of Kir channels in well-controlled in vitro systems, primarily Xenopus laevis oocytes and Human Embryonic Kidney (HEK-293) cells, followed by electrophysiological assessment.
Heterologous Expression of Kir Channels
2.1.1. Expression in Xenopus laevis Oocytes
Xenopus oocytes are a robust system for the expression and functional characterization of ion channels.
-
cDNA Subcloning: The open-reading frame of the target Kir channel (e.g., Anopheles gambiae Kir1) is subcloned into an oocyte expression vector, such as pGH19.[3]
-
cRNA Synthesis: The plasmid containing the Kir channel cDNA is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using a commercially available kit.
-
Oocyte Injection: Stage V-VI Xenopus laevis oocytes are defolliculated and injected with 7.5-15 ng of the cRNA.[3]
-
Incubation: The injected oocytes are incubated for 3-7 days in OR3 medium to allow for channel expression.[3]
2.1.2. Expression in HEK-293T Cells
HEK-293T cells are widely used for their high transfection efficiency and suitability for patch-clamp electrophysiology.
-
Cell Culture: HEK-293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[4]
-
Transfection: Cells are transiently transfected with a mammalian expression vector (e.g., pIRES2-EGFP) containing the cDNA of the target Kir channel.[4] A co-transfected fluorescent protein, such as EGFP, allows for the identification of successfully transfected cells.[4]
-
Plating for Electrophysiology: Post-transfection, cells are plated onto glass coverslips at a low density to ensure they are isolated for electrophysiological recordings.[4]
Electrophysiological Recordings
2.2.1. Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes
TEVC is the standard method for measuring macroscopic currents in Xenopus oocytes.
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
-
Voltage Protocol: To determine the IC50 of this compound, oocytes expressing the Kir channel of interest are voltage-clamped, and a series of voltage steps are applied to elicit inward and outward currents. A typical protocol involves holding the membrane potential at -80 mV and applying voltage steps from -150 mV to +100 mV.[5] The effect of different concentrations of this compound on the current amplitude is then measured.
2.2.2. Whole-Cell Patch Clamp of HEK-293T Cells
Whole-cell patch clamp allows for high-resolution recording of ion channel activity in mammalian cells.
-
Solutions:
-
Voltage Protocol: Transfected cells are voltage-clamped at a holding potential of -75 mV. Whole-cell currents are evoked by stepping the membrane potential to various voltages, for example, from -120 mV to +120 mV in 10 mV increments.[3] The inhibition of the Kir channel current by this compound is measured at a specific voltage in the inward direction (e.g., -120 mV).
High-Throughput Screening for Kir Channel Inhibitors
The discovery of this compound was enabled by a high-throughput screening (HTS) campaign. The assay utilized a fluorescence-based thallium flux methodology.
-
Assay Principle: This assay is based on the principle that Kir channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into cells expressing the target Kir channel. When the channels are open, Tl+ flows into the cells, causing an increase in fluorescence. Inhibitors of the channel will block this influx and thus prevent the increase in fluorescence.[6]
-
General Protocol:
-
Cells stably or transiently expressing the Kir channel of interest are plated in 384-well plates.[6]
-
The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2).[4]
-
The test compounds (like this compound) are added to the wells.
-
A stimulus solution containing Tl+ is added to initiate ion flux through the Kir channels.
-
The change in fluorescence is measured over time using a fluorescence plate reader.[6]
-
Diagrams of Workflows and Mechanisms
Experimental Workflow for Assessing this compound Selectivity
Caption: Workflow for determining this compound selectivity.
High-Throughput Screening Workflow
Caption: Thallium flux HTS workflow for Kir inhibitors.
Proposed Mechanism of Action of this compound in Mosquitoes
Caption: Proposed mechanism of this compound toxicity in mosquitoes.
Conclusion
This compound is a valuable chemical probe for studying the physiology of mosquito Kir channels and serves as a promising scaffold for the development of novel insecticides. Its selectivity for mosquito Kir1 over most mammalian Kir channels highlights the potential for developing species-specific mosquitocides. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the discovery of next-generation Kir channel inhibitors to combat mosquito-borne diseases. Further research focusing on the molecular determinants of this compound's selectivity will be crucial for designing even more potent and selective compounds.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium-dependent activation of Kir4.2 K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the chemical structure and properties of VU041
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU041 is a small-molecule inhibitor of inward rectifier potassium (Kir) channels, with notable selectivity for mosquito Kir1 channels.[1] This property makes it a significant tool for studying the physiological roles of these channels in insects and a promising lead compound for the development of novel insecticides. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity is well-defined by its IUPAC name, SMILES string, and other identifiers, which are crucial for accurate sourcing and experimental replication.
| Property | Value |
| IUPAC Name | 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one |
| CAS Number | 332943-64-3 |
| Molecular Formula | C₁₉H₂₀F₃N₃O |
| Molecular Weight | 363.38 g/mol |
| SMILES | FC(C1=NN(CC(N2CCCC3=C2C=CC=C3)=O)C4=C1CCCC4)(F)F |
Pharmacological Properties
This compound exhibits potent and selective inhibitory activity against mosquito Kir1 channels. The following table summarizes its IC₅₀ values against a panel of insect and mammalian Kir channels, highlighting its selectivity profile.
| Target Channel | Species | IC₅₀ (µM) |
| Kir1 | Anopheles gambiae | 2.5[1] |
| Kir1 | Aedes aegypti | 1.7[1] |
| Kir2.1 | Mammalian | 12.7[1] |
| Kir1.1 | Mammalian | > 30 |
| Kir4.1 | Mammalian | > 30 |
| Kir6.2/SUR1 | Mammalian | > 30 |
| Kir7.1 | Mammalian | > 30 |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of inwardly rectifying potassium (Kir) channels in mosquitoes.[1] These channels are crucial for maintaining ion and water homeostasis, particularly in the Malpighian tubules, the primary excretory and osmoregulatory organs in insects.
By blocking the Kir1 channels in the principal cells of the Malpighian tubules, this compound disrupts the normal flow of potassium ions. This disruption leads to an impairment of fluid secretion, ultimately causing a failure in osmoregulation and excretion, which is lethal to the mosquito.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is adapted for the characterization of Kir channel inhibitors.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with cRNA encoding the desired Kir channel subunit (e.g., Aedes aegypti Kir1).
-
Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a low-potassium bath solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.4).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Switch to a high-potassium bath solution (e.g., 98 mM KCl, replacing NaCl) to elicit inward Kir currents.
-
Apply this compound at various concentrations to the bath solution and record the inhibition of the potassium current.
-
Wash out the compound to observe the reversibility of inhibition.
3. Data Analysis:
-
Measure the steady-state current amplitude in the presence of different concentrations of this compound.
-
Construct a concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value.
Topical Application Toxicity Assay in Aedes aegypti
This protocol details a method for assessing the in vivo toxicity of this compound.[2]
1. Mosquito Rearing:
-
Rear Aedes aegypti mosquitoes under standard laboratory conditions (27°C, 80% relative humidity, 12:12 h light:dark cycle).
-
Provide larvae with a standard diet and maintain a consistent larval density.
-
Collect 3-5 day old non-blood-fed adult female mosquitoes for the assay.
2. Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Make serial dilutions of the stock solution to create a range of desired concentrations.
3. Topical Application:
-
Anesthetize the mosquitoes by placing them on a cold surface (e.g., a petri dish on ice).
-
Using a calibrated microapplicator, apply a small, precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each mosquito.
-
Treat a control group with the solvent alone.
-
For each concentration and the control, use a sufficient number of mosquitoes (e.g., 20-25) for statistical power.
4. Post-application Monitoring:
-
Transfer the treated mosquitoes to recovery cups with access to a sugar source (e.g., 10% sucrose solution).
-
Maintain the mosquitoes under standard rearing conditions.
-
Record mortality at 24 and 48 hours post-application.
5. Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the lethal dose (LD₅₀) value using probit analysis or a similar statistical method.
Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)
This assay measures the effect of this compound on the function of isolated Malpighian tubules.
1. Dissection and Tubule Isolation:
-
Anesthetize an adult female mosquito on a cold stage.
-
Dissect out the Malpighian tubules in a drop of appropriate saline solution under a dissecting microscope.
-
Isolate a single tubule or a pair of tubules, keeping a small portion of the gut for manipulation.
2. Assay Setup:
-
Transfer the isolated tubule(s) to a small droplet of saline solution on a piece of paraffin wax or in a specialized perfusion chamber.
-
The main body of the tubule is bathed in the saline, while the distal (blind) end is isolated in a drop of mineral oil.
-
The cut end of the ureter is pulled out of the saline droplet to allow for the collection of secreted fluid.
3. Measurement of Fluid Secretion:
-
Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes).
-
Collect the secreted droplet from the ureter using a fine glass capillary at regular intervals.
-
Measure the diameter of the collected droplet to calculate its volume, and thus the secretion rate.
-
After establishing a stable baseline secretion rate, add this compound to the bathing saline at the desired concentration.
-
Continue to measure the fluid secretion rate to determine the inhibitory effect of the compound.
4. Data Analysis:
-
Express the secretion rate as nl/min.
-
Compare the secretion rates before and after the application of this compound to quantify the percentage of inhibition.
-
A concentration-response curve can be generated by testing a range of this compound concentrations.
Synthesis
Detailed synthetic protocols for this compound are not publicly available. It is typically acquired through custom synthesis from specialized chemical vendors. The synthesis would likely involve a multi-step process to construct the tetrahydroindazole and dihydroquinoline moieties and then couple them.
Conclusion
This compound is a valuable pharmacological tool for the study of insect Kir channels and a promising lead for the development of new insecticides. Its high potency and selectivity for mosquito Kir1 channels, combined with its demonstrated in vivo efficacy, make it a subject of significant interest. The experimental protocols provided in this guide offer a robust framework for the further characterization of this compound and related compounds.
References
The Efficacy of VU041 Against Insecticide-Resistant Mosquito Strains: A Technical Guide
Abstract
The escalating threat of insecticide resistance in mosquito populations necessitates the development of novel vector control agents with new mechanisms of action. This technical guide provides an in-depth analysis of VU041, a small-molecule inhibitor of the inward rectifier potassium (Kir) channels in mosquitoes. We detail its effectiveness against both insecticide-susceptible and -resistant strains of the primary malaria vector, Anopheles gambiae, and the arbovirus vector, Aedes aegypti. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The control of mosquito-borne diseases, such as malaria, dengue, and Zika, is heavily reliant on the use of insecticides. However, the widespread emergence of resistance to conventional insecticides threatens the efficacy of current vector control strategies. A promising new approach is the targeting of novel physiological pathways in mosquitoes that are distinct from those targeted by existing insecticides.
Mosquito Kir channels are essential for maintaining ion and water balance, particularly in the Malpighian tubules, the primary excretory organs. Disruption of Kir channel function leads to a loss of homeostasis, resulting in incapacitation and mortality. This compound has been identified as a potent inhibitor of mosquito Kir1 channels, demonstrating significant mosquitocidal activity. This guide explores the potential of this compound as an insecticide resistance-breaking agent.
Mechanism of Action
This compound's primary mode of action is the inhibition of the Kir1 channel, which is a crucial component of the excretory system in mosquitoes. The Malpighian tubules are responsible for producing the primary urine, a process that is dependent on the active secretion of K+ into the tubule lumen. This potassium transport is mediated by a V-type H+ ATPase and a K+/H+ antiporter on the apical membrane of the principal cells, with the Kir1 channel facilitating the entry of K+ from the hemolymph into the cell across the basolateral membrane.
By blocking the Kir1 channel, this compound disrupts this potassium transport pathway. This leads to a cascade of physiological impairments, including the inhibition of fluid secretion, loss of hemolymph volume control, and ultimately, a disruption of overall homeostasis, which proves lethal to the mosquito.
The Potential of VU041 for Controlling Vectors of Zika and Malaria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of insecticide resistance in mosquito populations necessitates the development of novel vector control strategies. VU041 has emerged as a promising small molecule inhibitor of inward rectifier potassium (Kir) channels, a novel target in mosquitoes. This technical guide provides a comprehensive overview of the data supporting this compound's potential for controlling Aedes aegypti and Anopheles gambiae, the primary vectors of Zika and malaria, respectively. This compound demonstrates potent activity against both insecticide-susceptible and -resistant mosquito strains, exhibits a favorable safety profile with a lack of toxicity to honey bees, and impacts key physiological processes in mosquitoes, including excretion and reproduction. This document consolidates the available quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for researchers and professionals in the field of insecticide development.
Introduction
Mosquito-borne diseases, such as Zika and malaria, continue to pose a significant global health burden. The effectiveness of current vector control measures is increasingly compromised by the spread of insecticide resistance. This has spurred research into new insecticidal targets and modes of action. Inward rectifier potassium (Kir) channels, which are crucial for maintaining ion and water homeostasis in mosquitoes, represent a validated and promising target for the development of novel insecticides.
This compound is a submicromolar-affinity inhibitor of mosquito Kir1 channels.[1][2][3][4][5] This document details the mechanism of action, efficacy, and experimental validation of this compound as a potential tool for combating the vectors of Zika and malaria.
Mechanism of Action: Targeting Mosquito Renal Function
This compound's primary mode of action is the inhibition of Kir1 channels, which are predominantly expressed in the Malpighian tubules of mosquitoes.[6][7] These tubules are the primary excretory and osmoregulatory organs, functionally analogous to the human kidney.
By blocking Kir channels, this compound disrupts the normal flow of potassium ions across the cell membrane of the Malpighian tubules. This impairment of ion transport leads to a cascade of physiological disruptions:
-
Impaired Diuresis: The ability of the mosquito to excrete excess water and ions, particularly after a blood meal, is significantly hampered.[5]
-
Disruption of Hemolymph Homeostasis: The balance of ions and water in the mosquito's circulatory fluid (hemolymph) is disturbed.
-
Reduced Fecundity: The physiological stress and disruption of nutrient processing negatively impact egg development and laying.[3][5]
This targeted disruption of renal function represents a novel insecticidal mechanism that is effective against strains resistant to conventional neurotoxic insecticides.
Quantitative Efficacy of this compound
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Mosquito Kir1 Channels by this compound
| Mosquito Species | Target Channel | IC50 (µM) | Reference(s) |
| Anopheles gambiae | Kir1 | 2.5 | [5] |
| Aedes aegypti | Kir1 | 1.7 | [5] |
Table 2: In Vivo Efficacy of this compound Against Mosquito Vectors
| Assay Type | Mosquito Species | Strain(s) | Efficacy | Reference(s) |
| Topical Application | Anopheles gambiae | Insecticide-susceptible (G3) and -resistant (Akron) | Incapacitates adult females | [4] |
| Topical Application | Aedes aegypti | Insecticide-susceptible (Liverpool) and -resistant (Puerto Rico) | Incapacitates adult females | [4] |
| Larval Toxicity | Aedes aegypti | First instar larvae | Lethal at 100 µM within 48 hours | [6][8] |
| Fecundity Assay | Anopheles gambiae | Adult females | Significant reduction in the number of eggs laid after topical application of ~1 µg/mg | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Two-electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is used to determine the inhibitory concentration (IC50) of compounds against specific ion channels expressed in a controlled system.
Procedure:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the mosquito Kir channel of interest.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard bath solution.
-
Two microelectrodes are inserted into the oocyte: one to measure membrane potential and the other to inject current.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Kir channel currents are elicited by changing the extracellular potassium concentration.
-
-
Compound Application:
-
A baseline current is established before applying this compound at various concentrations to the perfusion solution.
-
The effect of the compound on the channel current is recorded.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
IC50 values are determined by fitting the concentration-response data to a logistical equation.
-
Topical Application Bioassay
This method assesses the contact toxicity of an insecticide to adult mosquitoes.
Procedure:
-
Mosquito Rearing: Adult female mosquitoes (3-5 days old) are used.
-
Insecticide Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
Application:
-
Mosquitoes are anesthetized by chilling.
-
A precise volume (e.g., 0.2 µL) of the insecticide solution is applied to the dorsal thorax of each mosquito using a microapplicator.
-
Control mosquitoes are treated with the solvent alone.
-
-
Observation:
-
Treated mosquitoes are placed in recovery containers with access to a sugar solution.
-
Mortality is recorded at specified time points (e.g., 24 and 48 hours).
-
-
Data Analysis:
-
The lethal dose required to kill 50% of the test population (LD50) is calculated using probit analysis.
-
Larval Toxicity Bioassay (WHO Standard Protocol)
This assay determines the toxicity of a compound to mosquito larvae.
Procedure:
-
Larvae Selection: Late third or early fourth instar larvae are used.
-
Test Solutions: A series of concentrations of this compound are prepared in deionized water. A control with no this compound is also included.
-
Exposure:
-
A defined number of larvae (e.g., 20-25) are placed in beakers containing a specific volume of the test solution (e.g., 100 mL).
-
Each concentration is replicated multiple times.
-
-
Observation:
-
Larval mortality is recorded after 24 and 48 hours. Moribund larvae (unable to surface or show normal swimming movement) are counted as dead.
-
-
Data Analysis:
-
The lethal concentration required to kill 50% of the larval population (LC50) is calculated using probit analysis.
-
Fecundity Assay
This protocol evaluates the impact of an insecticide on the reproductive capacity of female mosquitoes.
Procedure:
-
Treatment: Adult female mosquitoes are exposed to a sub-lethal dose of this compound via topical application or through a treated blood meal.
-
Blood Feeding: Treated and control females are provided with a blood meal.
-
Oviposition: Individual blood-fed females are placed in separate containers with an oviposition substrate (e.g., wet filter paper).
-
Egg Counting: The number of eggs laid by each female is counted after a set period (e.g., 72 hours).
-
Data Analysis: The average number of eggs per female in the treated group is compared to the control group to determine the percentage reduction in fecundity.
Ramsay Assay for Malpighian Tubule Secretion
This ex vivo assay directly measures the effect of a compound on the function of isolated Malpighian tubules.
Procedure:
-
Tubule Dissection: Malpighian tubules are dissected from adult female mosquitoes in a physiological saline solution.
-
Assay Setup:
-
The isolated tubules are transferred to a droplet of bathing saline under mineral oil.
-
The cut end of the ureter is pulled out of the saline droplet.
-
-
Secretion Measurement:
-
The tubules spontaneously secrete fluid, which forms a droplet at the end of the ureter.
-
The volume of the secreted fluid is measured at regular intervals.
-
-
Compound Application: this compound is added to the bathing saline, and the change in the fluid secretion rate is measured.
-
Data Analysis: The fluid secretion rate in the presence of this compound is compared to the baseline rate to determine the percentage of inhibition.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of potassium transport in mosquito Malpighian tubules.
Experimental Workflow for Topical Application Bioassay
Caption: Workflow for assessing the toxicity of this compound via topical application.
Logical Relationship of this compound's Physiological Effects
Caption: Cascade of physiological effects resulting from this compound exposure in mosquitoes.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel insecticides for the control of Zika and malaria vectors. Its unique mode of action, targeting the renal system of mosquitoes, provides a valuable tool to combat insecticide resistance. The data presented in this guide demonstrate its potent in vitro and in vivo efficacy against both Aedes aegypti and Anopheles gambiae.
Future research should focus on:
-
Optimizing Selectivity: While this compound shows good selectivity, further medicinal chemistry efforts, as demonstrated by the development of the analog VU730, could lead to compounds with an even better safety profile by eliminating off-target effects on mammalian Kir channels.
-
Field Trials: Evaluating the efficacy of this compound and its analogs in semi-field and full-field conditions is a critical next step to assess its operational potential.
-
Formulation Development: Developing stable and effective formulations for delivery in various vector control scenarios (e.g., indoor residual spraying, larval control) will be crucial for its practical application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Topical Application of VU041 on Mosquitoes
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU041 is a small-molecule inhibitor of the inward rectifier potassium (Kir) channels in mosquitoes, specifically targeting the Kir1 channel subtype.[1][2][3] This inhibition disrupts vital physiological processes, leading to toxic effects and making this compound a promising candidate for the development of novel insecticides.[2][4] Notably, this compound demonstrates efficacy against both insecticide-susceptible and -resistant strains of mosquitoes.[2] These application notes provide a detailed protocol for the topical application of this compound to adult female mosquitoes for toxicity and physiological effect assessments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Channel | Mosquito Species | IC50 (µM) |
| Kir1 | Anopheles gambiae | 2.5[1][3] |
| Kir1 | Aedes aegypti | 1.7[1][3] |
| Kir2.1 (mammalian) | - | 12.7[1][3] |
Table 2: In Vivo Effects of Topical Application of this compound on Adult Female Mosquitoes
| Effect | Mosquito Species | Observations |
| Toxicity | Anopheles gambiae, Aedes aegypti | Incapacitates and is toxic to both insecticide-susceptible and -resistant strains.[2] |
| Malpighian Tubule Function | Anopheles gambiae, Aedes aegypti | Induces impaired Malpighian tubule function, disrupting excretory functions.[1] |
| Fecundity | Anopheles gambiae, Aedes aegypti | Inhibits fecundity (egg production) following a blood meal.[1] |
Experimental Protocols
This section details the methodology for the topical application of this compound on adult female mosquitoes to assess its toxicity and sublethal effects.
Preparation of this compound Solutions
-
Solvent Selection : Acetone is a commonly used and recommended solvent for topical application of insecticides on mosquitoes due to its rapid evaporation and relatively low toxicity at the volumes applied. Other potential solvents include ethanol or DMSO, but their toxicity to the specific mosquito species and strain should be evaluated prior to use. A solvent-only control group must be included in all experiments.
-
Stock Solution Preparation :
-
Prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in acetone). The precise concentration will depend on the expected toxicity and the desired dose range.
-
To prepare the stock solution, accurately weigh the required amount of this compound and dissolve it in the corresponding volume of solvent in a volumetric flask. Ensure complete dissolution.
-
-
Serial Dilutions :
-
Perform serial dilutions of the stock solution to create a range of concentrations for dose-response experiments.
-
A typical starting point for a dose-response curve would be to prepare a series of 5-10 concentrations. The exact range should be determined by preliminary range-finding experiments.
-
Mosquito Rearing and Preparation
-
Mosquito Rearing : Rear mosquitoes under standard laboratory conditions (e.g., 27°C, 80% relative humidity, 12:12 hour light:dark cycle). Provide larvae with an appropriate diet and adults with a sugar solution.
-
Age and Sex Selection : Use non-blood-fed adult female mosquitoes, typically 3-5 days post-emergence, for the assays.
-
Anesthetization :
-
Anesthetize the mosquitoes to facilitate handling and application. This can be achieved by placing them on a chill table or on a petri dish kept on ice.
-
Alternatively, brief exposure to carbon dioxide or triethylamine can be used. The chosen method should immobilize the mosquitoes without causing significant mortality.
-
Topical Application Procedure
-
Equipment :
-
Microapplicator or a repeating dispenser capable of delivering precise nanoliter volumes (e.g., 200 nL).
-
Fine-tipped forceps for handling individual mosquitoes.
-
Petri dishes on a chill table or ice to keep mosquitoes anesthetized.
-
-
Application :
-
Using the forceps, carefully pick up an anesthetized mosquito.
-
Apply a single, precise droplet of the this compound solution (typically 200 nL) to the dorsal thorax (pronotum) of the mosquito.
-
Treat a control group of mosquitoes with the solvent alone to account for any effects of the solvent or the application procedure.
-
-
Post-Application Handling :
-
After application, transfer the treated mosquitoes to recovery cups or cages.
-
Provide them with access to a sugar solution.
-
Maintain the mosquitoes under standard rearing conditions.
-
Data Collection and Analysis
-
Mortality Assessment :
-
Record mosquito mortality at set time points post-application, typically at 24 and 48 hours.
-
Consider mosquitoes that are unable to stand or fly as moribund and count them as dead.
-
Use the mortality data from the different dose groups to calculate the median lethal dose (LD50) using probit analysis.
-
-
Sublethal Effects Assessment (e.g., Fecundity) :
-
For fecundity studies, provide a blood meal to the treated female mosquitoes 24 hours post-treatment.
-
After the blood meal, provide an oviposition substrate.
-
Count the number of eggs laid by each female or group of females.
-
Compare the egg counts between the this compound-treated groups and the control group to determine the effect on fecundity.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in mosquitoes.
Experimental Workflow for Topical Application
Caption: Workflow for this compound topical application bioassay.
References
- 1. Fecundity decline is male derived following transfluthrin exposures in a field strain of <i>Aedes albopictus</i> (Dipte… [ouci.dntb.gov.ua]
- 2. Researchers to target mosquito egg production to curtail disease [sciencex.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Duration and dose-dependency of female sexual receptivity responses to seminal fluid proteins in Aedes albopictus and A… [ouci.dntb.gov.ua]
Application Notes and Protocols for VU041
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU041 is a potent and selective inhibitor of inwardly rectifying potassium (Kir) channels, with notable efficacy against mosquito Kir1 channels. This property makes it a valuable tool for research in insect physiology, particularly in the context of developing novel insecticides. This compound has been demonstrated to disrupt essential physiological processes in mosquitoes, such as excretion and osmoregulation, by targeting the Malpighian tubules. Its activity also extends to neurological disruption. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a common entomological assay.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value |
| CAS Number | 332943-64-3 |
| Molecular Formula | C₁₉H₂₀F₃N₃O |
| Molecular Weight | 363.38 g/mol |
| Appearance | Crystalline solid |
| Purity | Typically >98% |
Preparation of this compound Stock Solution
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.63 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of DMSO.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Experimental Protocols
Mosquito Topical Bioassay
This protocol describes a topical application bioassay to assess the insecticidal activity of this compound on adult female mosquitoes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetone (for dilution)
-
Adult female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae)
-
Micropipette with fine tips
-
Cold plate or ice pack
-
Recovery cups with access to a sugar source
-
Personal protective equipment (gloves, lab coat)
Protocol:
-
Prepare Working Solutions: Dilute the this compound stock solution in acetone to achieve the desired final concentrations for application. A serial dilution is recommended to determine the dose-response relationship. Prepare a vehicle control using only acetone.
-
Immobilize Mosquitoes: Anesthetize the mosquitoes by placing them on a cold plate or in a container on an ice pack.
-
Topical Application: Using a micropipette, apply a small, precise volume (e.g., 0.1-0.5 µL) of the this compound working solution or vehicle control to the dorsal thorax of each anesthetized mosquito.
-
Recovery: Transfer the treated mosquitoes to recovery cups with access to a sugar source (e.g., a cotton ball soaked in 10% sucrose solution).
-
Observation: Monitor the mosquitoes for signs of toxicity, such as knockdown (inability to stand or fly) and mortality at regular intervals (e.g., 1, 6, 24, and 48 hours post-application).
-
Data Analysis: Calculate the percentage of knockdown and mortality for each concentration and the vehicle control. If a dose-response is established, an LD50 (lethal dose for 50% of the population) can be calculated.
Quantitative Data
The inhibitory activity of this compound has been characterized against various Kir channels. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Channel | Organism | IC₅₀ (µM) |
| Kir1 | Anopheles gambiae | 2.5[1] |
| Kir1 | Aedes aegypti | 1.7[1] |
| Kir2.1 | Mammalian | 12.7[1] |
| Kir1.1 | Mammalian | >30 |
| Kir4.1 | Mammalian | >30 |
| Kir6.2/SUR1 | Mammalian | >30 |
| Kir7.1 | Mammalian | >30 |
Diagrams
Signaling Pathway of Kir Channels
Caption: Simplified signaling pathway of Kir channels and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for the preparation and application of this compound.
References
Dissolving VU041 Powder: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the dissolution of VU041 powder, a potent inhibitor of inward rectifier potassium (Kir) channels, for research and drug development purposes. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and consistent performance in various experimental settings.
Introduction to this compound
This compound is a small-molecule inhibitor targeting the Kir1 channels of mosquitoes, such as Anopheles gambiae and Aedes aegypti, with IC50 values of 2.5 µM and 1.7 µM, respectively.[1] It demonstrates significant potential as a mosquitocide, even against insecticide-resistant strains.[2][3] The compound's mechanism of action involves the disruption of essential physiological processes regulated by Kir channels, including Malpighian tubule function and neural signaling, leading to toxicity in the target insects.[1][4]
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions and working dilutions for both in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a highly recommended solvent for creating concentrated stock solutions. For in vivo applications, co-solvents and vehicle solutions are necessary to ensure bioavailability and minimize toxicity.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems, providing researchers with options for different experimental needs.
| Solvent System | Solubility | Solution Appearance | Notes |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (≥ 5.50 mM) | Clear solution | Recommended for studies with continuous dosing periods not exceeding half a month. |
| 10% DMSO | 10 mM in 1 mL | - | A common starting concentration for a stock solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL (5.50 mM) | Suspended solution | Requires sonication to aid dissolution. Suitable for oral and intraperitoneal injections. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2 mg/mL (5.50 mM) | Suspended solution | Requires sonication to aid dissolution. Suitable for oral and intraperitoneal injections. |
Data sourced from MedchemExpress.com.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for further dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 363.45 g/mol )
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of an In Vivo Formulation (Suspended Solution)
This protocol details the preparation of a suspended solution of this compound suitable for oral or intraperitoneal administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution
-
Vortex mixer
-
Ultrasonic bath
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of a 20 mg/mL this compound stock solution in DMSO.
-
Mix the solution thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until evenly mixed.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Use an ultrasonic bath to ensure the formation of a uniform suspension.[1]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Dissolution
The following diagram illustrates the key steps involved in preparing a this compound solution for experimental use.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound Action
This diagram depicts the mechanism of action of this compound, from its administration to the disruption of physiological processes in mosquitoes.
Caption: Mechanism of this compound-induced toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inwardly Rectifying Potassium (Kir) Channels Represent a Critical Ion Conductance Pathway in the Nervous Systems of Insects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using VU041 on Anopheles gambiae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of VU041, a selective inhibitor of the inward-rectifier potassium (Kir1) channel in Anopheles gambiae. The following protocols and data are intended to facilitate research into the insecticidal properties of this compound and its potential for mosquito control.
Introduction
This compound is a small-molecule inhibitor targeting the Kir1 channels of mosquitoes, including the primary malaria vector, Anopheles gambiae.[1] These channels are crucial for maintaining ion and fluid homeostasis, particularly in the Malpighian tubules, the primary excretory organs in insects.[2][3] By inhibiting Kir1 channels, this compound disrupts the normal physiological functions of the mosquito, leading to toxicity, reduced fecundity, and impaired ability to process blood meals.[1][3] This document outlines detailed protocols for in vivo experiments to assess the efficacy of this compound against An. gambiae.
Mechanism of Action
This compound selectively inhibits the An. gambiae Kir1 channel, which is responsible for the inward flow of potassium ions across cell membranes. This inhibition disrupts the electrochemical gradients necessary for proper Malpighian tubule function, leading to a failure in excreting excess ions and water, particularly after a blood meal.[2][3] This disruption of osmoregulation is a key mechanism of this compound's toxicity.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound against Anopheles gambiae and other relevant species.
Table 1: In Vitro Efficacy of this compound
| Species | Channel | IC50 (µM) | Reference |
| Anopheles gambiae | Kir1 | 2.5 | [1] |
| Aedes aegypti | Kir1 | 1.7 | [1] |
| Mammalian | Kir2.1 | 12.7 | [1] |
Table 2: In Vivo Topical Toxicity of this compound
| Species | Strain | Topical Dose (µg/mg mosquito) | Outcome | Reference |
| Anopheles gambiae | Insecticide-Susceptible (G3) | ~1 | Toxic | [5] |
| Anopheles gambiae | Insecticide-Resistant (Akron) | ~1 | Toxic | [5] |
Experimental Protocols
The following are detailed protocols for in vivo experiments with this compound on Anopheles gambiae.
Topical Application for Toxicity Assessment
This protocol details the application of this compound to the mosquito cuticle to assess its toxicity.
Materials:
-
This compound
-
Ethanol or Acetone (vehicle)
-
Micropipette or repeating dispenser
-
Featherweight forceps
-
CO2 source for anesthesia
-
Petri dishes
-
Filter paper
-
Ice
-
Observation cups with mesh covering
-
10% sucrose solution
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle (ethanol or acetone) to achieve the desired concentration. A typical dose is approximately 1 µg per milligram of mosquito.[5]
-
Mosquito Anesthesia: Anesthetize 3-5 day old non-blood-fed female An. gambiae by exposing them to CO2 for 30-60 seconds.
-
Handling: Transfer the anesthetized mosquitoes to a petri dish lined with filter paper placed on ice to maintain anesthesia.[6]
-
Topical Application: Using featherweight forceps, gently hold a single mosquito. With a micropipette or repeating dispenser, apply 0.2 µL of the this compound solution directly to the pronotum (dorsal thorax) of the mosquito.[6]
-
Control Group: For the control group, apply 0.2 µL of the vehicle alone.
-
Recovery and Observation: Place the treated mosquitoes in observation cups with access to a 10% sucrose solution. Maintain at 27°C and 80% relative humidity.
-
Mortality Assessment: Record mortality at 24 and 48 hours post-application. Mosquitoes unable to stand or move when prodded are considered dead.
Fecundity Assay
This protocol assesses the impact of this compound on the reproductive capacity of female An. gambiae.
Materials:
-
Blood-fed female An. gambiae
-
This compound solution (prepared as in 4.1)
-
Topical application equipment (as in 4.1)
-
Individual oviposition cups (e.g., small cups with a moist filter paper or cotton ball as an oviposition substrate)
-
Dissecting microscope
Protocol:
-
Blood Feeding: Provide a blood meal to a cohort of 3-5 day old female mosquitoes.
-
Topical Application: Within one hour of blood feeding, topically apply this compound or the vehicle control to the engorged female mosquitoes as described in protocol 4.1.
-
Individual Housing: Place each treated mosquito into an individual oviposition cup.
-
Incubation: Maintain the mosquitoes at 27°C and 80% relative humidity with access to a 10% sucrose solution.
-
Egg Counting: After 72 hours, count the number of eggs laid by each female under a dissecting microscope.[5]
-
Data Analysis: Compare the average number of eggs laid per female between the this compound-treated and control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inwardly Rectifying Potassium (Kir) Channels Represent a Critical Ion Conductance Pathway in the Nervous Systems of Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coreyhopkinslab.weebly.com [coreyhopkinslab.weebly.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. protocols.io [protocols.io]
- 6. Topical Application of Insecticidal Active Ingredients [protocols.io]
Application Notes and Protocols for the Use of VU041 in Aedes aegypti Physiology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU041 is a small molecule inhibitor of inward rectifier potassium (Kir) channels, which are crucial for various physiological processes in insects, including diuresis, nutrient absorption, and neural signaling. In the yellow fever mosquito, Aedes aegypti, this compound specifically targets the Kir1 channel (AeKir1), leading to a disruption of Malpighian tubule function, impaired fluid and ion homeostasis, and ultimately, toxicity.[1][2] These characteristics make this compound a valuable pharmacological tool for studying mosquito physiology and a promising lead compound for the development of novel insecticides, particularly those effective against insecticide-resistant strains.[3][4]
These application notes provide detailed protocols for the use of this compound in studying its effects on Aedes aegypti physiology, including its diuretic, larvicidal, and adulticidal activities, as well as its impact on fecundity.
Mechanism of Action of this compound in Aedes aegypti
This compound acts as a potent inhibitor of the Aedes aegypti Kir1 channel (AeKir1), which is predominantly expressed in the Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes.[5] The inhibition of AeKir1 disrupts the normal flow of potassium ions across the cell membrane, leading to impaired transepithelial fluid and electrolyte secretion by the Malpighian tubules.[2] This disruption of excretory functions results in a cascade of physiological consequences, including reduced diuretic capacity, accumulation of toxic metabolic waste, and ultimately, lethality.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Channel | Species | IC50 (µM) | Reference(s) |
| Kir1 | Aedes aegypti | 1.7 | [1] |
| Kir1 | Anopheles gambiae | 2.5 | [1] |
| Kir1.1 | Mammalian | > 30 | [1] |
| Kir2.1 | Mammalian | 12.7 | [1] |
| Kir4.1 | Mammalian | > 30 | [1] |
| Kir6.2/SUR1 | Mammalian | > 30 | [1] |
| Kir7.1 | Mammalian | > 30 | [1] |
Table 2: In Vivo Toxicity of this compound against Aedes aegypti
| Strain | Life Stage | Assay Type | Parameter | Value | Reference(s) |
| Liverpool (Susceptible) | Adult Female | Topical Application | LD50 (µg/mg) | ~1.0 | [1] |
| Puerto Rico (Resistant) | Adult Female | Topical Application | LD50 (µg/mg) | ~1.0 | [1] |
| Not Specified | 1st Instar Larvae | Larval Toxicity | % Mortality (100 µM, 24h) | ~80% | [6] |
| Not Specified | 1st Instar Larvae | Larval Toxicity | % Mortality (100 µM, 48h) | ~100% | [6] |
Experimental Protocols
Protocol 1: Larval Toxicity Bioassay
This protocol is adapted from methodologies used to assess the toxicity of small molecules to mosquito larvae.
Objective: To determine the lethal concentration (LC50) of this compound against Aedes aegypti larvae.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
24-well plates
-
Third-instar Aedes aegypti larvae
-
Micropipettes
-
Incubator (27°C, 80% relative humidity, 12:12 light:dark cycle)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in deionized water to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 100 µM). The final DMSO concentration in all wells should not exceed 1%.
-
Assay Setup:
-
Add 1 mL of deionized water to each well of a 24-well plate.
-
Carefully transfer 20-25 third-instar larvae to each well.
-
Add the appropriate volume of the this compound dilution or DMSO (for control wells) to each well.
-
-
Incubation: Incubate the plates at 27°C and 80% relative humidity with a 12:12 hour light:dark cycle.
-
Data Collection: Record the number of dead larvae in each well at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 value using probit analysis.
Protocol 2: Adult Topical Application Bioassay
This protocol is for assessing the contact toxicity of this compound to adult female mosquitoes.
Objective: To determine the lethal dose (LD50) of this compound when applied topically to adult female Aedes aegypti.
Materials:
-
This compound
-
Acetone
-
Non-blood-fed adult female mosquitoes (3-5 days old)
-
Microapplicator
-
Cold plate or ice pack
-
Recovery cups with access to a sugar solution
-
Incubator (27°C, 80% relative humidity, 12:12 light:dark cycle)
Procedure:
-
Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a range of concentrations.
-
Mosquito Immobilization: Anesthetize the mosquitoes by placing them on a cold plate or in a container on ice.
-
Topical Application: Using a microapplicator, apply 0.5 µL of the this compound solution or acetone (for control) to the dorsal thorax of each anesthetized female.
-
Recovery: Place the treated mosquitoes in recovery cups with access to a 10% sucrose solution.
-
Incubation: Maintain the mosquitoes in an incubator at 27°C and 80% relative humidity with a 12:12 hour light:dark cycle.
-
Data Collection: Record mortality at 24 hours post-application.
-
Data Analysis: Calculate the percentage mortality for each dose and determine the LD50 value using probit analysis.
Protocol 3: Diuretic Capacity Assay
This protocol assesses the effect of this compound on the diuretic capacity of adult female mosquitoes.
Objective: To quantify the impact of this compound on fluid excretion in Aedes aegypti.
Materials:
-
This compound
-
Vehicle (e.g., 50% acetone/50% ethanol)
-
Phosphate-buffered saline (PBS)
-
Microinjection system
-
Graduated microcapillaries
-
Mineral oil
Procedure:
-
Topical Treatment: Topically apply a sub-lethal dose of this compound (e.g., 1.6 µg/mg mosquito) or vehicle to adult female mosquitoes.[2]
-
Pre-incubation: Allow the mosquitoes to rest for 2 hours post-treatment.[2]
-
Fluid Injection: Inject a known volume of PBS (e.g., 900 nL) into the hemolymph of each mosquito.[2]
-
Urine Collection: Immediately after injection, place each mosquito with its abdomen inserted into a mineral oil-filled, graduated microcapillary tube.
-
Measurement: Measure the volume of urine excreted over a specific time period (e.g., 1 hour).[2]
-
Data Analysis: Compare the volume of urine excreted by this compound-treated mosquitoes to that of control mosquitoes using an appropriate statistical test (e.g., t-test).
Protocol 4: Fecundity Assay
This protocol evaluates the effect of this compound on the reproductive output of female mosquitoes.
Objective: To determine if this compound affects the number of eggs laid by female Aedes aegypti.
Materials:
-
This compound
-
Vehicle (e.g., acetone)
-
Blood-fed adult female mosquitoes
-
Oviposition cups (containing a suitable oviposition substrate, such as filter paper moistened with water)
-
Incubator (27°C, 80% relative humidity, 12:12 light:dark cycle)
Procedure:
-
Topical Treatment: Within 1 hour of a blood meal, topically apply this compound or vehicle to adult female mosquitoes.
-
Individual Housing: Place each female in an individual oviposition cup.
-
Incubation: Maintain the cups in an incubator for 72 hours to allow for oviposition.
-
Egg Counting: After the incubation period, count the number of eggs laid by each female.
-
Data Analysis: Compare the average number of eggs laid by this compound-treated and control females using an appropriate statistical test.
References
- 1. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. entomoljournal.com [entomoljournal.com]
- 5. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 6. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
Application Notes and Protocols for VU041 in Mosquito Larvicidal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU041, a potent inhibitor of inward rectifier potassium (Kir) channels, for mosquito larval control. This document includes summaries of quantitative data, detailed experimental protocols for larvicidal bioassays, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
This compound is a small-molecule inhibitor targeting the Kir1 channels of mosquitoes, which are crucial for maintaining ion and water balance.[1][2] Inhibition of these channels disrupts the function of the Malpighian tubules, the primary excretory and osmoregulatory organs in insects, leading to physiological stress and mortality.[1][3][4] Notably, this compound has shown efficacy against both insecticide-susceptible and -resistant strains of mosquitoes and exhibits selectivity for mosquito Kir channels over most mammalian orthologs, making it a promising candidate for the development of novel insecticides.[3] An analog, VU730, has been developed with even greater selectivity.[3]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on mosquito Kir channels and its larvicidal efficacy against Aedes aegypti.
Table 1: Inhibitory Activity of this compound on Mosquito Kir1 Channels
| Mosquito Species | Kir Channel | IC₅₀ (µM) | Reference |
| Anopheles gambiae | Kir1 | 2.5 | [1] |
| Aedes aegypti | Kir1 | 1.7 | [1] |
Table 2: Larvicidal Activity of this compound against First Instar Aedes aegypti Larvae
| Rearing Water Composition | Osmolality (mOsm/kg H₂O) | This compound Concentration (µM) | Mortality after 24h | Mortality after 48h | Reference |
| Deionized H₂O | ~0 | 100 | Significant Mortality | Complete Mortality | [2][3] |
| + 50 mM NaCl | 100 | 100 | Significantly Enhanced | - | [2] |
| + 50 mM KCl | 100 | 100 | Strongest Enhancement | - | [2] |
| + 100 mM Mannitol | 100 | 100 | Significantly Enhanced | - | [2] |
Note: The exact percentage of mortality was not specified in the source material, but described as "killed them within 48 h" and "significantly enhanced" toxicity.
Signaling Pathway and Mechanism of Action
This compound's primary mode of action is the inhibition of Kir1 channels located in the Malpighian tubules of mosquito larvae. This disruption of potassium transport leads to a cascade of physiological failures, ultimately resulting in larval death.
References
- 1. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Validation of an Inward-Rectifier Potassium (Kir) Channel as an Insecticide Target in the Yellow Fever Mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inwardly rectifying potassium channels: Critical insights for insect species and Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Toxicity of VU041 in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU041 is a novel small-molecule inhibitor of inward rectifier potassium (Kir) channels in insects, positioning it as a promising candidate for the development of new insecticides with a unique mode of action.[1][2] Kir channels are crucial for a variety of physiological processes in insects, including fluid secretion in Malpighian tubules (the insect equivalent of kidneys), maintenance of potassium ion homeostasis, and neuronal function.[3][4] By inhibiting these channels, particularly the Kir1 subtype, this compound disrupts osmoregulation and neural signaling, leading to insect incapacitation and mortality.[3][4] Notably, this compound has demonstrated efficacy against insecticide-susceptible and -resistant strains of major disease vectors like Aedes aegypti and Anopheles gambiae.[1][2]
These application notes provide detailed protocols for assessing the toxicity of this compound against insects, focusing on mosquitoes as a primary model. The methodologies described herein are essential for researchers engaged in the evaluation of this compound and its analogs for insecticide development.
Mechanism of Action: Inhibition of Kir Channels
This compound's primary mode of action is the inhibition of Kir1 channels, which are predominantly expressed in the Malpighian tubules of insects.[3] This inhibition disrupts the normal flow of potassium ions across the cell membrane, leading to a cascade of physiological disruptions.
Data Presentation: Summary of this compound Toxicity
| Insect Species | Life Stage | Assay Type | Concentration/Dose | Time Point | Observed Effect |
| Aedes aegypti | 1st Instar Larvae | Larval Immersion | 100 µM | 24 hours | Significant mortality, ~3.6 times greater than control.[3] |
| Aedes aegypti | 1st Instar Larvae | Larval Immersion | 100 µM | 48 hours | Over 50% mortality.[5] |
| Aedes aegypti | Adult Female | Topical Application | Not Specified | 24 hours | Toxic effects observed.[3] |
| Anopheles gambiae | Adult Female | Topical Application | Not Specified | 24 hours | Toxic effects observed.[3] |
Experimental Protocols
The following are detailed protocols for three common methods to assess the toxicity of this compound in insects.
Larval Immersion Bioassay
This method is suitable for determining the larvicidal activity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Distilled water
-
24-well plates or beakers
-
Third or fourth instar mosquito larvae
-
Pipettes and tips
-
Incubator
Protocol:
-
Prepare a stock solution of this compound: Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions in distilled water to achieve the desired final test concentrations. A solvent control (distilled water with the same percentage of DMSO as the highest this compound concentration) must be included.
-
Larvae preparation: Place 20-25 third or fourth instar larvae into each well of a 24-well plate or a beaker containing a standard volume of distilled water (e.g., 10 mL).
-
Exposure: Add the appropriate this compound dilution to each well/beaker to reach the final test concentration. Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubation: Maintain the larvae under controlled conditions (e.g., 27°C and 80% relative humidity) for 24 to 48 hours.
-
Mortality assessment: At 24 and 48 hours, record the number of dead larvae in each replicate. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.
-
Data analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula if necessary.
Adult Topical Application Bioassay
This method is used to determine the contact toxicity of this compound to adult insects.
Materials:
-
This compound
-
Acetone or other suitable volatile solvent
-
Adult mosquitoes (3-5 days old)
-
Microapplicator or calibrated micropipette
-
Cold plate or ice pack
-
Recovery cages with access to a sugar solution
-
Incubator
Protocol:
-
Prepare dosing solutions: Dissolve this compound in acetone to create a range of concentrations. A solvent-only control (acetone) is essential.
-
Anesthetize insects: Briefly chill adult mosquitoes on a cold plate or in a tube placed on ice until they are immobilized.
-
Topical application: Using a microapplicator, apply a precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each anesthetized mosquito.
-
Recovery: Place the treated mosquitoes in recovery cages with access to a 10% sucrose solution.
-
Incubation: Maintain the cages under controlled conditions (e.g., 27°C and 80% relative humidity) for 24 to 48 hours.
-
Mortality assessment: At 24 and 48 hours, record the number of dead or moribund mosquitoes.
-
Data analysis: Calculate the percentage of mortality for each dose and determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.
Adult Feeding Bioassay
This assay evaluates the oral toxicity of this compound.
Materials:
-
This compound
-
Sucrose
-
Distilled water
-
Artificial membrane feeding system or cotton balls
-
Adult mosquito cages
Protocol:
-
Prepare treatment solutions: Dissolve this compound into a 10% sucrose solution to create a range of test concentrations. A control solution of 10% sucrose with the corresponding solvent concentration should be prepared.
-
Starvation: Deprive adult mosquitoes of a sugar source for 4-6 hours prior to the assay to encourage feeding.
-
Exposure: Provide the this compound-sucrose solutions to the mosquitoes using an artificial membrane feeding system or by soaking cotton balls and placing them on the top of the cages.
-
Incubation: Allow the mosquitoes to feed on the solutions for a defined period (e.g., 24 hours). After the exposure period, replace the treatment solutions with a regular 10% sucrose solution.
-
Mortality assessment: Record mortality at 24, 48, and 72 hours post-exposure.
-
Data analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (the concentration required to kill 50% of the test population).
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the insecticidal properties of this compound. Consistent application of these methods will yield reliable and reproducible data, which is essential for the continued development of this promising new class of insecticides. Further research to determine precise LD50 and LC50 values across a range of insect species will be critical for a comprehensive understanding of this compound's potential in pest management.
References
- 1. researchgate.net [researchgate.net]
- 2. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing VU041 to Study Kir Channel Function in Drosophila melanogaster
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inwardly rectifying potassium (Kir) channels are crucial for a variety of physiological processes in insects, including maintaining potassium homeostasis, neuronal excitability, and osmoregulation. In the fruit fly, Drosophila melanogaster, three Kir channels (dKir1, dKir2, and dKir3) have been identified, sharing significant homology with their mammalian counterparts.[1][2][3] These channels are involved in critical functions such as wing patterning, through the modulation of bone morphogenetic protein signaling pathways, and are essential for processes in the Malpighian tubules, salivary glands, and the central nervous system (CNS).[1][2][4]
The small molecule VU041 has been identified as a potent inhibitor of insect Kir channels, making it a valuable pharmacological tool to investigate their function.[5][6] this compound acts as a pore blocker, inhibiting the flow of potassium ions through the channel.[5] This document provides detailed application notes and protocols for utilizing this compound to study Kir channel function in Drosophila melanogaster, summarizing key quantitative data and outlining experimental procedures.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Drosophila melanogaster physiology and behavior.
| Parameter | Value | Tissue/Assay | Reference |
| EC50 for Sucrose Consumption | 68 µM | Salivary Gland/Feeding Assay | [7] |
| Behavioral Effect | Observation | Experimental Condition | Reference |
| Feeding | Up to 3.2-fold reduction in sucrose consumption | Oral administration of this compound | [7] |
| Locomotion | Significant reduction in total distance traveled | Injection of this compound | [8] |
| Flight | "Flightless" phenotype observed | Injection of this compound | [8] |
| Neuronal Activity | Increased CNS spike discharge frequency followed by cessation | Exposure of excised CNS to this compound | [1] |
| Larval Viability | Lethal within 48 hours | First instar larvae reared in water containing this compound | [9] |
Signaling Pathways and Experimental Workflows
Kir Channel Function in Salivary Gland and Feeding
Kir channels, particularly dKir1, are highly expressed in the salivary glands of Drosophila and are critical for saliva secretion and, consequently, feeding.[1][7] Inhibition of these channels with this compound disrupts ion flow, leading to reduced saliva production and a decrease in food intake.
Caption: Signaling pathway of dKir1 in Drosophila salivary gland and its inhibition by this compound.
Experimental Workflow: Capillary Feeding (CAFE) Assay
This workflow outlines the key steps for assessing the impact of this compound on feeding behavior in adult flies.
Caption: Workflow for the Capillary Feeding (CAFE) assay to quantify food intake.
Kir Channel Function in the Central Nervous System
In the Drosophila CNS, Kir channels are essential for regulating neuronal excitability by maintaining potassium homeostasis.[1] Inhibition of these channels leads to a disruption of the resting membrane potential, causing initial hyperexcitability followed by a cessation of neuronal firing.
Caption: Role of Kir channels in the Drosophila CNS and the effect of this compound inhibition.
Experimental Protocols
Protocol 1: Capillary Feeding (CAFE) Assay
This protocol is adapted from methodologies used to assess the impact of chemical compounds on Drosophila feeding behavior.
1. Materials:
-
Drosophila melanogaster (e.g., w1118 or other wild-type strain), 3-5 day old adult males or females.
-
This compound (and inactive analog VU937 for control).
-
Dimethyl sulfoxide (DMSO).
-
Sucrose.
-
Distilled water.
-
5 µL glass capillary tubes.
-
Pipette tips (to hold capillaries).
-
Fly vials or small chambers.
-
Cotton plugs.
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.
-
Feeding Solutions:
-
Control: 5% (w/v) sucrose in distilled water with a final DMSO concentration matching the this compound solution (e.g., 0.1%).
-
This compound Treatment: 5% (w/v) sucrose in distilled water with the desired final concentration of this compound (e.g., 68 µM), ensuring the final DMSO concentration is consistent with the control.
-
Inactive Analog Control (Optional): 5% (w/v) sucrose with VU937 at the same concentration as this compound.
-
3. Experimental Procedure:
-
Fly Preparation: Collect adult flies and age them for 3-5 days on standard fly food. 24 hours prior to the assay, starve the flies by placing them in vials containing a cotton plug or filter paper soaked in water.
-
Assay Setup:
-
Fill the glass capillary tubes with the respective feeding solutions.
-
Insert the filled capillary tube through the cotton plug of a fly vial, with the end of the capillary accessible to the fly.
-
Mark the initial liquid level on the capillary tube with a fine-tipped marker.
-
-
Running the Assay:
-
Introduce a single starved fly into each prepared vial.
-
Place the vials in a controlled environment (e.g., 25°C, 60% humidity) for 24 hours.
-
-
Data Collection and Analysis:
-
After the assay period, mark the final liquid level on the capillary tube.
-
Measure the distance the liquid level has decreased. This distance can be converted to a volume based on the capillary's inner diameter.
-
To account for evaporation, include control vials with no flies. Subtract the average evaporation from the consumption measurements of the experimental vials.
-
Compare the volume consumed between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Adult Locomotor Behavior Assay
This protocol outlines the procedure for assessing the effect of injected this compound on adult fly locomotion.
1. Materials:
-
Drosophila melanogaster, 3-5 day old adult flies.
-
This compound and VU937.
-
DMSO.
-
Drosophila Ringer's solution or saline.
-
Microinjection setup (e.g., pulled glass capillaries, micromanipulator, pressure injector).
-
CO2 anesthesia station.
-
Behavioral tracking system (e.g., a camera mounted above a multi-well plate or arena, with tracking software).
2. Preparation of Injection Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in saline to the desired final concentration for injection (e.g., 1 mM), ensuring the final DMSO concentration is low (e.g., <1%) to avoid toxicity.
-
Prepare a vehicle control solution (saline with the same final concentration of DMSO) and an inactive analog control with VU937.
3. Experimental Procedure:
-
Anesthesia and Injection:
-
Anesthetize a group of flies using CO2.
-
Using the microinjection setup, inject a small, defined volume (e.g., 50 nL) of the test solution into the thorax of each fly.
-
-
Recovery: Allow the flies to recover from anesthesia in a fresh food vial for a set period (e.g., 30-60 minutes).
-
Behavioral Recording:
-
Transfer individual flies to the wells of a multi-well plate or a small arena.
-
Record the movement of the flies for a defined period (e.g., 5-10 minutes) using the behavioral tracking system.
-
-
Data Analysis:
-
Use the tracking software to quantify parameters such as total distance traveled, average speed, and periods of inactivity.
-
Compare the locomotor activity between the control, this compound-injected, and VU937-injected groups.
-
Protocol 3: Ex Vivo CNS Electrophysiology
This protocol describes how to record spontaneous electrical activity from the isolated larval CNS and assess the effect of this compound.
1. Materials:
-
Third-instar wandering Drosophila larvae.
-
Dissection dish (e.g., a Sylgard-lined petri dish).
-
Fine dissection forceps and scissors.
-
Drosophila physiological saline.
-
Suction electrode recording setup (amplifier, digitizer, recording software).
-
Pulled glass capillary for the suction electrode.
-
This compound.
2. Preparation of Solutions:
-
Physiological Saline: Prepare a standard Drosophila saline solution.
-
This compound Saline: Prepare saline containing the desired final concentration of this compound (e.g., 25 µM).
3. Experimental Procedure:
-
CNS Dissection:
-
Dissect out the central nervous system (brain lobes and ventral nerve cord) from a third-instar larva in physiological saline.
-
Carefully clean away excess tissue.
-
-
Recording Setup:
-
Transfer the isolated CNS to a recording chamber containing fresh saline.
-
Using a suction electrode, draw one of the severed nerve roots into the electrode tip to record efferent neuronal activity.
-
-
Baseline Recording: Record the baseline spontaneous firing rate for a stable period (e.g., 5-10 minutes).
-
This compound Application:
-
Perfuse the recording chamber with the this compound-containing saline.
-
Continue recording the neuronal activity to observe the effects of the compound.
-
-
Data Analysis:
-
Analyze the spike frequency (firing rate) before and after the application of this compound.
-
Quantify changes in the pattern of neuronal firing (e.g., bursting, cessation of activity).
-
Conclusion
This compound is a powerful tool for elucidating the diverse functions of Kir channels in Drosophila melanogaster. The protocols and data presented here provide a framework for researchers to investigate the roles of these channels in feeding, neuronal signaling, and overall insect physiology. These studies can contribute to a better understanding of fundamental biological processes and may aid in the development of novel insecticides targeting Kir channels.
References
- 1. mdpi.com [mdpi.com]
- 2. Contribution of glial inwardly rectifying potassium (Kir) channels to potassium buffering in insect neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to measure temporal consumption and feeding choices of Drosophila adults using capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Food Intake in Drosophila | PLOS One [journals.plos.org]
- 5. Inwardly Rectifying Potassium (Kir) Channels Represent a Critical Ion Conductance Pathway in the Nervous Systems of Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for binary food choice assays using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fruit Fly, Drosophila melanogaster, as an In Vivo Tool to Study the Biological Effects of Proton Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper storage and handling procedures for VU041
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU041 is a potent and selective inhibitor of inward rectifier potassium (Kir) channels, specifically targeting the Kir1 subtype in mosquitoes such as Anopheles gambiae and Aedes aegypti.[1][2] Its primary mechanism of action involves the disruption of ion and fluid homeostasis, leading to impaired Malpighian tubule function and potential neurotoxic effects.[2][3] This document provides detailed guidelines for the proper storage, handling, and application of this compound in a research setting.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₂ | MedchemExpress |
| Molecular Weight | 330.38 g/mol | MedchemExpress |
| Appearance | Crystalline solid | General Knowledge |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% | [1] |
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.
| Storage Condition | Shelf Life | Notes |
| Solid (Powder) | 2 years at -20°C | Store in a dry, dark place. |
| 3 years at -80°C | ||
| Stock Solution (-20°C) | 1 month | [1] |
| Stock Solution (-80°C) | 6 months | [1] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[1]
Safety and Handling
4.1. Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound should be consulted, general laboratory safety precautions for handling chemical compounds should be followed. Based on general safety guidelines for similar chemical compounds, this compound should be handled with care.[4]
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin and serious eye irritation.[4]
-
May cause respiratory irritation.
4.2. Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
4.3. First Aid Measures
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]
-
If on Skin: Wash the affected area with soap and water. Remove contaminated clothing.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[4]
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.[4]
4.4. Spills and Disposal
-
Spills: In case of a spill, avoid dust formation. Use an absorbent material to clean up the spill and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[4]
Mechanism of Action
This compound primarily targets Kir1 channels located on the basolateral membrane of epithelial cells in the Malpighian tubules of mosquitoes.[2] This inhibition disrupts the normal flow of potassium ions, leading to a failure in fluid and ion secretion.[2][3] This disruption of osmoregulation is a key factor in the compound's insecticidal activity.[5] Additionally, there is evidence to suggest that this compound can also act as a neurotoxin by affecting Kir channels in the insect's nervous system.[3]
Caption: Mechanism of action of this compound in mosquitoes.
Experimental Protocols
6.1. Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline solution (or other appropriate buffer for your experiment)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution (10 mM):
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Store at -20°C or -80°C as recommended.
-
-
Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate vehicle (e.g., saline, culture medium).
-
For in vivo studies, a common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Vortex the working solution thoroughly. If precipitation is observed, gentle warming or sonication can be applied.[1]
-
6.2. Larval Toxicity Assay
This protocol is adapted from studies on the effects of this compound on Aedes aegypti larvae.[6][7]
Materials:
-
First-instar mosquito larvae
-
24-well plates or similar containers
-
Deionized water or rearing water
-
This compound working solutions at various concentrations
-
Solvent control (vehicle only)
-
Incubator
Protocol:
-
Dispense a known number of first-instar larvae (e.g., 10-20) into each well of a 24-well plate containing a fixed volume of rearing water.
-
Add the appropriate volume of this compound working solution to achieve the desired final concentrations in the test wells.
-
Add the same volume of the solvent control (vehicle) to the control wells.
-
Incubate the plates under standard rearing conditions (e.g., 27°C, 12:12 light:dark cycle).
-
Assess larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Calculate the percentage mortality for each concentration and the control.
Caption: Workflow for a mosquito larval toxicity assay with this compound.
6.3. Electrophysiology on Insect Central Nervous System (CNS)
This protocol is a generalized adaptation from studies on Drosophila melanogaster.[3]
Materials:
-
Dissected insect CNS preparation
-
Perfusion chamber
-
Physiological saline solution
-
This compound working solutions
-
Suction electrodes
-
Amplifier and data acquisition system
Protocol:
-
Dissect the CNS from the insect and place it in a perfusion chamber containing physiological saline.
-
Position a suction electrode to record spontaneous neuronal activity.
-
Establish a baseline recording of CNS activity in the saline solution.
-
Perfuse the chamber with this compound at the desired concentration and record the changes in neuronal firing frequency and amplitude.
-
Wash out the compound with saline to observe any recovery of neuronal activity.
-
Analyze the electrophysiological recordings to determine the effect of this compound on CNS function.
Data Interpretation and Troubleshooting
-
Variability in Results: Ensure consistent age and health of the insects used in assays. Prepare fresh working solutions for each experiment to minimize variability due to compound degradation.
-
Low Solubility: If this compound precipitates out of solution, try gentle warming, sonication, or adjusting the vehicle composition.
-
Unexpected Mortality in Controls: Check for contamination of rearing water or equipment. Ensure the solvent concentration in the final working solution is not toxic to the insects.
Conclusion
This compound is a valuable research tool for studying insect physiology, particularly the role of Kir channels in osmoregulation and neuronal function. Adherence to proper storage, handling, and experimental protocols is essential for obtaining reliable and reproducible results while ensuring laboratory safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inwardly Rectifying Potassium (Kir) Channels Represent a Critical Ion Conductance Pathway in the Nervous Systems of Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti [mdpi.com]
- 7. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Impact of VU041 on Insect Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU041 is a novel insecticide candidate that acts as a potent and selective inhibitor of inward rectifier potassium (Kir) channels in insects.[1][2][3] These channels are crucial for maintaining ion and water homeostasis, particularly in the Malpighian tubules (the primary excretory organs in insects) and the nervous system.[4][5][6] By disrupting the function of Kir channels, this compound induces physiological stress that can lead to significant alterations in insect behavior and, ultimately, mortality.[4][7] These application notes provide a comprehensive overview of techniques and detailed protocols for evaluating the sublethal and lethal impacts of this compound on various insect behaviors.
Key Features of this compound:
-
Novel Mode of Action: Targets insect Kir channels, offering a potential tool to combat resistance to existing insecticide classes.[1][3]
-
Selectivity: Exhibits greater potency against insect Kir channels compared to their mammalian counterparts, suggesting a favorable safety profile for non-target species.[1][2][3]
-
Efficacy Against Resistant Strains: Has demonstrated effectiveness against insecticide-susceptible and -resistant mosquito populations.[1][7]
Physiological Impact of this compound
The primary target of this compound, the Kir channels, are integral to two main physiological systems in insects: the excretory system (Malpighian tubules) and the nervous system.
Impact on Malpighian Tubules and Osmoregulation
In the Malpighian tubules, Kir channels on the basolateral membrane of principal cells are responsible for the influx of potassium ions (K+) from the hemolymph into the tubule cells. This process is fundamental for generating the electrochemical gradient that drives the secretion of ions and water into the tubule lumen, forming the primary urine.
Signaling Pathway in Malpighian Tubule Principal Cell:
Caption: this compound inhibits Kir1 channels, disrupting K+ influx and subsequent urine formation.
Impact on the Nervous System
Kir channels are also expressed in the insect central and peripheral nervous systems.[4] They contribute to setting the resting membrane potential of neurons and buffering extracellular potassium levels, which is crucial for maintaining neuronal excitability. Inhibition of neural Kir channels by this compound can lead to membrane depolarization, increased neuronal firing, and subsequent neuromuscular defects.[4] This neuronal disruption manifests as tremors, lack of coordination, paralysis ("flightless" phenotype), and ultimately, death.[4]
Experimental Workflow for Neurological Impact Assessment:
Caption: Workflow for assessing the neurological effects of this compound.
Protocols for Behavioral Assays
The following protocols are designed to quantify the behavioral responses of insects to this compound exposure. It is recommended to use a range of sublethal concentrations to establish dose-response relationships.
Locomotor Activity Assay
This assay measures the general movement and activity levels of insects. A significant decrease in locomotor activity is indicative of neurotoxic effects.
Protocol:
-
Insect Rearing: Rear insects under standardized conditions (e.g., 25°C, 12:12h light:dark cycle). Use adult insects of a specific age range for consistency.
-
This compound Application: Apply this compound topically to the dorsal thorax of each insect using a microapplicator. A control group should be treated with the solvent (e.g., acetone) alone.
-
Acclimation: Allow the insects to recover from handling for at least 1 hour in individual tubes.
-
Activity Monitoring: Place the individual tubes into a Drosophila Activity Monitoring (DAM) system or a similar automated tracking setup.
-
Data Collection: Record the number of infrared beam breaks per unit of time (e.g., every minute) for each insect over a period of 24-48 hours.
-
Data Analysis: Calculate the total activity, average activity during specific periods (e.g., day vs. night), and analyze the rhythmicity of activity patterns.
Data Presentation:
| Treatment Group | Total Activity (Beam Crossings/24h) | Diurnal Activity (Beam Crossings/12h) | Nocturnal Activity (Beam Crossings/12h) |
| Control (Solvent) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Flight Behavior Assay
This assay assesses the ability of insects to initiate and sustain flight, a behavior that is highly sensitive to neurotoxicity.
Protocol:
-
Insect Preparation: Treat insects with this compound as described in the locomotor activity assay.
-
Flight Arena: Use a vertical, transparent cylinder (e.g., 50 cm height, 10 cm diameter) with the inner wall coated with a non-stick substance (e.g., mineral oil) to prevent insects from crawling.
-
Flight Test: Gently release individual insects into the top of the cylinder.
-
Scoring: Record the landing height of each insect. A lower landing height indicates impaired flight ability. A "flightless" phenotype is characterized by insects falling directly to the bottom.
-
Data Analysis: Compare the mean landing height between treatment groups. The percentage of flightless individuals in each group should also be calculated.
Data Presentation:
| Treatment Group | Mean Landing Height (cm) | Percentage of Flightless Individuals (%) |
| Control (Solvent) | Mean ± SEM | % |
| This compound (Low Dose) | Mean ± SEM | % |
| This compound (High Dose) | Mean ± SEM | % |
Feeding Behavior Assay
This assay evaluates the effect of this compound on food consumption, which can be impacted by general malaise or specific effects on gustatory perception.
Protocol:
-
Insect Preparation: Treat insects with this compound as described previously. Ensure insects are starved for a defined period (e.g., 4-6 hours) before the assay.
-
Feeding Setup: Use a capillary feeder (CAFE) assay. Place individual insects in vials with access to a calibrated glass capillary tube containing a food source (e.g., 5% sucrose solution).
-
Measurement: Measure the volume of the sucrose solution consumed by each insect over a specific time period (e.g., 24 hours). Include a control capillary in an empty vial to account for evaporation.
-
Data Analysis: Calculate the net food intake for each insect by subtracting the evaporation volume from the total volume change. Compare the mean food intake across treatment groups.
Data Presentation:
| Treatment Group | Mean Food Intake (µL/24h) |
| Control (Solvent) | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM |
Mating Behavior Assay
This assay assesses the impact of sublethal this compound exposure on reproductive success.
Protocol:
-
Insect Treatment: Treat either males, females, or both with sublethal doses of this compound.
-
Mating Arena: Place a treated insect with an untreated or differently treated mate in a small observation chamber.
-
Observation: Record the latency to courtship, courtship duration, mating success (presence of copulation), and copulation duration.
-
Data Analysis: Compare the percentage of successful matings and the mean values for the other recorded parameters between treatment groups.
Data Presentation:
| Treatment Combination | Mating Success (%) | Mean Latency to Courtship (s) | Mean Copulation Duration (s) |
| Control ♂ x Control ♀ | % | Mean ± SEM | Mean ± SEM |
| This compound ♂ x Control ♀ | % | Mean ± SEM | Mean ± SEM |
| Control ♂ x this compound ♀ | % | Mean ± SEM | Mean ± SEM |
| This compound ♂ x this compound ♀ | % | Mean ± SEM | Mean ± SEM |
Protocols for Physiological and Molecular Assays
These assays provide a deeper understanding of the physiological and molecular mechanisms underlying the behavioral effects of this compound.
Electrophysiological Recording from Malpighian Tubules
This protocol allows for the direct measurement of Kir channel activity in their native tissue.
Protocol:
-
Dissection: Dissect Malpighian tubules from the insect in an appropriate saline solution.
-
Perfusion: Mount the isolated tubule on a perfusion apparatus to allow for the exchange of solutions bathing the basolateral and apical surfaces.
-
Electrode Placement: Use sharp microelectrodes to impale the principal cells and measure the transepithelial potential and basolateral membrane potential.
-
This compound Application: Perfuse the basolateral side of the tubule with saline containing this compound at various concentrations.
-
Data Recording: Record the changes in membrane potential and resistance upon application of this compound. A depolarization of the basolateral membrane is expected.
-
Data Analysis: Quantify the change in membrane potential as a function of this compound concentration to determine the IC50.
Immunolocalization of Kir Channels
This technique is used to visualize the location of Kir channels within insect tissues.
Protocol (Generalized):
-
Tissue Preparation: Dissect and fix the target tissues (e.g., Malpighian tubules, brain) in 4% paraformaldehyde.
-
Permeabilization: Permeabilize the tissues with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate the tissues with a primary antibody specific to the insect Kir channel of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the tissues and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Mounting and Imaging: Mount the tissues on a slide with an anti-fade mounting medium and visualize using a confocal microscope.
Measurement of Potassium Ion Levels
This assay quantifies changes in whole-body or hemolymph potassium levels following this compound treatment.
Protocol (Generalized):
-
Sample Collection: Collect whole insects or hemolymph from control and this compound-treated individuals at various time points post-treatment.
-
Sample Preparation: Homogenize whole insects in deionized water or dilute hemolymph samples. Centrifuge to remove debris.
-
Potassium Measurement: Use a potassium-selective electrode or an atomic absorption spectrophotometer to measure the potassium concentration in the supernatant.
-
Data Analysis: Compare the mean potassium concentrations between control and this compound-treated groups.
Data Presentation:
| Treatment Group | Mean Potassium Concentration (mM) |
| Control (Solvent) | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM |
Conclusion
The protocols outlined in these application notes provide a robust framework for a multi-faceted evaluation of the impact of this compound on insect behavior and physiology. By combining behavioral observations with physiological and molecular techniques, researchers can gain a comprehensive understanding of the mode of action of this novel insecticide and its potential for insect pest management. The provided diagrams and data presentation tables are intended to facilitate experimental design and data interpretation.
References
- 1. Cloning and functional characterization of inward-rectifying potassium (Kir) channels from Malpighian tubules of the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uasbangalore.edu.in [uasbangalore.edu.in]
- 3. academic.oup.com [academic.oup.com]
- 4. Inwardly Rectifying Potassium (Kir) Channels Represent a Critical Ion Conductance Pathway in the Nervous Systems of Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of VU041 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the efficacy of VU041 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule inhibitor of inward rectifier potassium (Kir) channels, with a particular potency for mosquito Kir1 channels.[1] Its primary mechanism of action involves the disruption of essential physiological processes regulated by these channels, such as the function of Malpighian tubules (the primary excretory and osmoregulatory organs in insects), leading to impaired fluid and ion balance.[1] This disruption ultimately results in toxicity and mortality in susceptible insects.
Q2: What are the typical concentrations of this compound used in experiments?
The effective concentration of this compound can vary significantly depending on the experimental setup, the target organism, and the specific assay. For in vitro assays, IC50 values are in the micromolar range.[1] For in vivo topical applications on mosquitoes, dosages are often reported in micrograms of this compound per milligram of mosquito. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] For in vivo experiments, this stock solution is often diluted further in a vehicle containing co-solvents like PEG300, Tween-80, and saline to create a suspended solution, or in corn oil for a clear solution.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Is there an inactive analog of this compound that can be used as a negative control?
Yes, VU937 is an inactive analog of this compound and is an excellent negative control for experiments to ensure that the observed effects are due to the specific inhibition of Kir channels by this compound.
Troubleshooting Guide for Low Efficacy of this compound
Here are some common issues that can lead to lower-than-expected efficacy of this compound and steps to troubleshoot them.
Problem 1: No or low mortality/phenotypic effect observed in insect assays.
Possible Cause 1: Insecticide Resistance Some insect populations may have developed resistance to insecticides. This can be due to target-site modifications or metabolic resistance, where the insect's enzymes, such as cytochrome P450s, rapidly metabolize and inactivate the compound.[1]
Solution:
-
Test a susceptible strain: If possible, include a known susceptible insect strain in your experiment as a positive control.
-
Increase the dose: Perform a dose-response curve to determine if a higher concentration of this compound is effective.
-
Use synergists: To investigate metabolic resistance, pre-treat the insects with an inhibitor of cytochrome P450s, such as piperonyl butoxide (PBO). An increase in this compound efficacy after PBO treatment would suggest metabolic resistance.
Possible Cause 2: Improper compound preparation or storage this compound solutions, especially diluted working solutions, may not be stable over long periods. Improper storage can lead to degradation of the compound.
Solution:
-
Prepare fresh solutions: Always prepare fresh working solutions of this compound on the day of the experiment.
-
Verify stock solution integrity: If you suspect your stock solution has degraded, prepare a fresh stock from powdered this compound. Ensure proper storage conditions are maintained (-20°C for short-term, -80°C for long-term).[1]
-
Ensure complete solubilization: When preparing stock solutions in DMSO, use sonication or gentle warming to ensure the compound is fully dissolved.[1] For in vivo preparations, follow the recommended protocols for creating stable suspensions or solutions.[1]
Possible Cause 3: Suboptimal experimental conditions The efficacy of this compound can be influenced by environmental factors. For example, in larval mosquito assays, the osmolality of the rearing water can impact the compound's toxicity.
Solution:
-
Optimize assay conditions: Review the literature for established protocols and ensure your experimental conditions are optimal. For larval assays, the presence of salts like NaCl or KCl in the rearing water has been shown to enhance this compound's efficacy.
-
Control environmental factors: Maintain consistent temperature, humidity, and light cycles during your experiments, as these can affect insect physiology and behavior.
Problem 2: Inconsistent results between experimental replicates.
Possible Cause 1: Variability in compound application In topical application assays, inconsistent application of the this compound solution can lead to high variability in the results.
Solution:
-
Standardize application technique: Ensure that the same volume of this compound solution is applied to the same location on each insect (e.g., the pronotum). Use a calibrated microapplicator for precise delivery.
-
Ensure proper anesthetization: Anesthetize the insects appropriately (e.g., on ice or with CO2) to allow for accurate and consistent application.
Possible Cause 2: Biological variability The age, sex, and nutritional status of the insects can influence their susceptibility to insecticides.
Solution:
-
Use a homogenous population: Use insects of the same age, sex (if applicable), and rearing conditions for your experiments.
-
Randomize treatment groups: Randomize the allocation of insects to different treatment groups to minimize bias.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Kir Channels
| Target Channel | Species | IC50 (µM) |
| Kir1 | Anopheles gambiae | 2.5 |
| Kir1 | Aedes aegypti | 1.7 |
| Kir2.1 | Mammalian | 12.7 |
| Kir1.1, Kir4.1, Kir6.2/SUR1, Kir7.1 | Mammalian | Less inhibitory effect |
Data compiled from publicly available sources.[1]
Table 2: Example Concentrations for In Vivo Mosquito Assays
| Assay Type | Species | This compound Concentration/Dose | Expected Outcome |
| Larval Toxicity | Aedes aegypti | 100 µM in rearing water | Significant mortality within 24-48 hours |
| Topical Application (Adult) | Anopheles gambiae | ~1 µg/mg mosquito | Significant mortality/incapacitation within 24 hours |
| Fecundity Assay (Topical) | Aedes aegypti | 3.4 µg/mg mosquito | Reduced number of eggs laid |
These are example concentrations and may need to be optimized for specific experimental conditions.
Key Experimental Protocols
Protocol 1: Topical Application Assay for Adult Mosquitoes
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the stock solution in a suitable solvent (e.g., acetone) to achieve the desired final concentrations.
-
-
Mosquito Preparation:
-
Anesthetize 3-5 day old adult female mosquitoes by placing them on ice or using a brief exposure to CO2.
-
-
Topical Application:
-
Using a microapplicator, apply a precise volume (e.g., 0.2 µL) of the this compound solution or vehicle control to the pronotum of each anesthetized mosquito.
-
-
Observation:
-
Transfer the treated mosquitoes to recovery cups with access to a sugar source.
-
Record mortality or incapacitation at regular intervals (e.g., 1, 6, 24, and 48 hours) post-application.
-
Protocol 2: Mosquito Fecundity Assay
-
Treatment:
-
Treat adult female mosquitoes with a sub-lethal dose of this compound or vehicle control using topical application as described above.
-
-
Blood Feeding:
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Provide the treated mosquitoes with a blood meal.
-
-
Oviposition:
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Place individual blood-fed females into separate oviposition vials containing a suitable substrate for egg laying (e.g., filter paper).
-
-
Egg Counting:
-
After a set period (e.g., 72 hours), count the number of eggs laid by each female.
-
-
Data Analysis:
-
Compare the average number of eggs laid by this compound-treated females to the control group.
-
Visualizations
Caption: Signaling pathway of this compound action.
References
Addressing solubility issues with VU041 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU041. The information addresses common challenges, with a focus on overcoming solubility issues in aqueous solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a submicromolar-affinity inhibitor of the inward rectifier potassium (Kir) channels in Anopheles gambiae and Aedes aegypti mosquitoes.[1] Its primary mechanism of action involves the disruption of excretory functions mediated by the Malpighian tubules, which are critical for ion and water balance in the insect.[1] By inhibiting Kir channels, this compound effectively targets a vital physiological pathway in mosquitoes, leading to toxicity.[2][3] This makes it a promising candidate for the development of new insecticides, especially for combating insecticide-resistant mosquito populations.[4]
Q2: What are the main challenges when working with this compound in aqueous solutions?
A2: The primary challenge when working with this compound is its limited solubility in aqueous solutions. One study noted that the solubility limit of this compound in water is around 100 μM.[2] This low solubility can lead to precipitation of the compound during stock solution preparation, dilution for working solutions, or during an experiment, which can significantly impact the accuracy and reproducibility of results. Careful selection of solvents and preparation techniques is crucial to maintain this compound in solution.
Q3: How should I prepare a stock solution of this compound?
A3: It is highly recommended to prepare a stock solution of this compound in 100% DMSO. A common concentration for a stock solution is 10 mM in DMSO.[1] Once prepared, the stock solution should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: My this compound is precipitating when I dilute it into my aqueous experimental buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Use of Co-solvents: For in vivo experiments, a multi-component solvent system is often necessary. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline.[1] For in vitro assays, ensuring the final concentration of DMSO is as high as experimentally permissible without causing vehicle effects can help maintain solubility.
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in redissolving the compound.[1] However, be cautious with heating as it may degrade the compound.
-
Use of Solubilizing Agents: Encapsulating agents like SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) can be used to improve the solubility of this compound in aqueous solutions.[1]
-
Fresh Preparation: For working solutions, it is recommended to prepare them freshly on the day of the experiment.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter while using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | The concentration is too high for the ambient temperature. | Gently warm the solution and sonicate until the precipitate dissolves. Store at room temperature for immediate use or aliquot and freeze for long-term storage. |
| Cloudiness or precipitation in the final aqueous solution | The aqueous solubility of this compound has been exceeded. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows. Consider using a formulation with PEG300, Tween-80, or SBE-β-CD. |
| Inconsistent experimental results | This compound is not fully dissolved, leading to inaccurate concentrations. | Always ensure your stock and working solutions are clear and free of visible precipitate before use. Prepare fresh working solutions for each experiment. |
| Vehicle control shows unexpected effects | The concentration of the organic solvent (e.g., DMSO) is too high. | Perform a vehicle control experiment with the same concentration of solvent used in your this compound solution to determine the solvent's effect on your system. Aim to keep the final DMSO concentration below 1%, and ideally below 0.1%. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in different solvent systems as reported in the literature.
| Solvent System | Achievable Concentration | Solution Appearance | Recommended Use |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (≥ 5.50 mM) | Clear solution | In vivo (e.g., oral, intraperitoneal injection) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL (5.50 mM) | Suspended solution (requires sonication) | In vivo (e.g., oral, intraperitoneal injection) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2 mg/mL (5.50 mM) | Suspended solution (requires sonication) | In vivo (e.g., oral, intraperitoneal injection) |
| Water | ~100 µM | Clear solution (at saturation limit) | In vitro (larvicide assays) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Suspended Solution)
This protocol is adapted from methodologies used for administering this compound in animal studies.[1]
-
Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare a 1 mL working solution of 2 mg/mL, add 100 µL of the 20 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use ultrasonic agitation to ensure the compound is evenly suspended before administration.
Protocol 2: Preparation of this compound for In Vitro Assays
This protocol is a general guideline for preparing this compound for cell-based or other in vitro assays.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in 100% DMSO to create intermediate stock concentrations.
-
Further dilute the intermediate stocks into your final aqueous assay buffer. Ensure the final concentration of DMSO is kept constant across all conditions (including the vehicle control) and is at a level that does not affect the assay performance (typically ≤ 0.5%).
-
Vortex each solution thoroughly after each dilution step.
Visualizations
Caption: Signaling pathway showing this compound inhibiting the Kir channel.
Caption: Experimental workflow for preparing and using this compound solutions.
References
How to minimize off-target effects of VU041 on mammalian Kir2.1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VU041, focusing on minimizing its off-target effects on the mammalian Kir2.1 channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor primarily identified as a potent blocker of inward rectifier potassium (Kir) channels in mosquitoes, specifically targeting the Kir1 channel isoform. It has been investigated as a potential mosquitocide.
Q2: What are the known off-target effects of this compound in mammalian systems?
The principal known off-target effect of this compound in mammalian systems is the inhibition of the inward rectifier potassium channel Kir2.1.[1] This channel is crucial for maintaining the resting membrane potential in various excitable cells, including cardiomyocytes and neurons.[2][3]
Q3: How significant is the off-target effect on mammalian Kir2.1?
This compound inhibits mammalian Kir2.1 with an IC50 of 12.7 μM.[1] While this is a higher concentration than its IC50 for mosquito Kir1 channels (1.7-2.5 μM), it is within a range that can be reached in in vitro experiments, leading to confounding effects.[1]
Q4: Are there alternatives to this compound with better selectivity?
Yes, a close analog of this compound, named VU730, has been developed. VU730 retains high potency against mosquito Kir1 channels but is inactive against mammalian Kir2.1.[4][5] For experiments where the specific effects on the primary target (mosquito Kir1) are desired without confounding Kir2.1 inhibition, VU730 is the recommended tool compound.
Q5: Why would I still use this compound if a more selective compound exists?
There may be several reasons to continue using this compound, including:
-
Historical continuity with previous experiments.
-
Investigation of the specific structure-activity relationship of the this compound scaffold.
-
Unavailability of VU730 for a specific application.
-
Studying the dual inhibition of both the primary target and Kir2.1.
If you must use this compound, it is critical to design experiments that can distinguish on-target from off-target effects.
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects of this compound
This guide provides practical steps to mitigate and identify the off-target effects of this compound on mammalian Kir2.1.
Issue 1: Observed cellular phenotype may be due to off-target Kir2.1 inhibition.
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Solution 1: Titrate this compound to the Lowest Effective Concentration. Determine the minimal concentration of this compound required to achieve the desired effect on your primary target. This reduces the likelihood of engaging off-target Kir2.1.
-
Solution 2: Use VU730 as a Negative Control. VU730 is a structurally related analog of this compound that is inactive on mammalian Kir2.1.[4][5] If the observed phenotype persists with this compound but is absent with an equivalent concentration of VU730, it strongly suggests the effect is mediated by Kir2.1 inhibition.
-
Solution 3: Genetic Knockdown or Knockout of Kir2.1. Use siRNA or shRNA to reduce the expression of Kir2.1 (encoded by the KCNJ2 gene) in your cell model. If the phenotype induced by this compound is diminished or absent in Kir2.1-knockdown cells compared to control cells, this provides strong evidence for an off-target effect. CRISPR/Cas9-mediated knockout of KCNJ2 will provide even more definitive results.
Issue 2: Difficulty in preparing a stable, soluble solution of this compound for in vitro assays.
-
Problem: this compound may precipitate in aqueous buffers or cell culture media, leading to inaccurate concentrations and inconsistent results.[5]
-
Solution:
-
Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1]
-
Working Dilution: When preparing the final working concentration, dilute the stock solution in your aqueous buffer or media with vigorous vortexing. Avoid making large dilutions directly from the stock into the aqueous solution. A serial dilution approach can be beneficial.
-
Solubility Aids: If precipitation persists, consider the use of solubility-enhancing agents such as Pluronic F-127 (at a low concentration, e.g., 0.01%) in your assay buffer, but first verify that the agent itself does not affect your experimental system.[1]
-
Fresh Preparations: Prepare working solutions fresh for each experiment to avoid degradation or precipitation over time.[1] Information on long-term storage of stock solutions suggests keeping them at -20°C for up to a month or -80°C for up to six months.[1]
-
Issue 3: Electrophysiological recordings show unexpected changes or artifacts.
-
Problem: When using this compound in patch-clamp experiments, you may observe artifacts that are not directly related to Kir2.1 channel block.
-
Solution:
-
Vehicle Control: Always perform recordings with the vehicle (e.g., DMSO at the final concentration used for this compound) to ensure the solvent does not affect the ion channel currents or cell health.
-
Monitor Seal Resistance: Small molecule inhibitors can sometimes affect the integrity of the gigaohm seal. Continuously monitor the seal resistance throughout the recording. A deteriorating seal will lead to an increase in leak current, which can be mistaken for a change in channel activity.
-
Washout Experiment: If possible, perform a washout experiment where this compound is removed from the bath solution. A reversible block that washes out upon removal of the compound is more likely to be a specific pharmacological effect.
-
Positive Control: Use a known, well-characterized Kir2.1 blocker (e.g., BaCl₂) at the end of the experiment to confirm that the recorded current is indeed from Kir2.1 channels.
-
Quantitative Data
Table 1: this compound Selectivity Profile
| Target | Species/Source | IC50 (μM) | Assay Type | Reference |
| Primary Targets | ||||
| Kir1 | Anopheles gambiae | 2.5 | Thallium Flux Assay | [1] |
| Kir1 | Aedes aegypti | 1.7 | Thallium Flux Assay | [1] |
| Mammalian Off-Targets | ||||
| Kir2.1 | Mammalian | 12.7 | Thallium Flux Assay | [1] |
| Kir1.1 | Mammalian | >30 | Thallium Flux Assay | [1] |
| Kir4.1 | Mammalian | >30 | Thallium Flux Assay | [1] |
| Kir6.2/SUR1 | Mammalian | >30 | Thallium Flux Assay | [1] |
| Kir7.1 | Mammalian | >30 | Thallium Flux Assay | [1] |
| hERG (Kv11.1) | Human | Data not publicly available | ||
| Nav1.5 | Human | Data not publicly available | ||
| Cav1.2 | Human | Data not publicly available |
Note: A comprehensive screening of this compound against a broad panel of mammalian ion channels, GPCRs, and kinases is not publicly available. Researchers should exercise caution and consider performing such profiling for their specific application.
Table 2: Properties of this compound and its Negative Control Analog VU730
| Compound | Primary Target | Mammalian Kir2.1 Activity | Recommended Use |
| This compound | Mosquito Kir1 | Inhibitor (IC50 = 12.7 μM) | For studies on mosquito Kir1 where potential off-target effects on Kir2.1 are controlled for. |
| VU730 | Mosquito Kir1 | Inactive | As a negative control to differentiate between on-target and Kir2.1-mediated effects.[4][5] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using Genetic Knockdown
Objective: To determine if the cellular effect of this compound is mediated by its off-target inhibition of Kir2.1.
Methodology:
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Cell Culture: Culture the mammalian cell line of interest under standard conditions.
-
siRNA Transfection:
-
On day 1, seed cells to be 30-50% confluent at the time of transfection.
-
On day 2, transfect cells with either a validated siRNA targeting KCNJ2 (the gene encoding Kir2.1) or a non-targeting scramble siRNA control using a suitable transfection reagent.
-
-
Protein Knockdown Confirmation (48-72h post-transfection):
-
Lyse a subset of cells from each group and perform Western blotting to confirm the reduction of Kir2.1 protein levels in the siRNA-treated group compared to the scramble control.
-
-
Phenotypic Assay:
-
At 48-72 hours post-transfection, treat both the Kir2.1-knockdown and scramble control cells with this compound at the desired concentration.
-
Include a vehicle control for both cell populations.
-
Perform the desired phenotypic assay (e.g., cell viability, migration, proliferation, or a specific signaling readout).
-
-
Data Analysis:
-
Compare the effect of this compound in the scramble control cells to its effect in the Kir2.1-knockdown cells.
-
Interpretation: If the effect of this compound is significantly attenuated in the Kir2.1-knockdown cells, it strongly suggests that the phenotype is at least partially mediated by the off-target inhibition of Kir2.1.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure Kir2.1 Inhibition
Objective: To quantify the inhibitory effect of this compound on Kir2.1 channels.
Methodology:
-
Cell Preparation: Use a cell line stably expressing human Kir2.1 (e.g., HEK293 or CHO cells).
-
Electrophysiology Setup:
-
External Solution (in mM): 140 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES (pH adjusted to 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 EDTA, 10 HEPES (pH adjusted to 7.4 with KOH).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage steps to -100 mV for 500 ms to elicit inward Kir2.1 currents.
-
Record a stable baseline current in the external solution.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the current until a steady-state block is achieved.
-
-
Washout and Positive Control:
-
Perfuse with the control external solution to observe the reversibility of the block.
-
At the end of the experiment, apply a saturating concentration of BaCl₂ (e.g., 1 mM) to block the remaining Kir2.1 current and confirm its identity.
-
-
Data Analysis:
-
Measure the peak inward current before and after this compound application.
-
Calculate the percentage of inhibition.
-
Generate a concentration-response curve by testing multiple concentrations of this compound to determine the IC50.
-
Signaling Pathways and Workflows
References
- 1. General Principles for Measuring Resting Membrane Potential and Ion Concentration Using Fluorescent Bioelectricity Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kir2.1 Interactome Mapping Uncovers PKP4 as a Modulator of the Kir2.1-Regulated Inward Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kir2.1 Interactome Mapping Uncovers PKP4 as a Modulator of the Kir2.1-Regulated Inward Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Factors affecting the stability of VU041 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of VU041, a potent inhibitor of mosquito Kir1 channels. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound in aqueous assays.
-
Question: I am observing variable or diminished inhibitory effects of this compound in my cell-based or in vitro assays. What could be the cause?
-
Answer: This issue is often linked to the poor aqueous solubility and potential degradation of this compound. Here are several factors to consider and troubleshoot:
-
Precipitation: this compound has limited solubility in aqueous solutions (approximately 100 μM).[1] Exceeding this concentration, even when diluting a DMSO stock, can lead to precipitation.
-
Recommendation: Visually inspect your final assay solution for any precipitate. Consider using a lower final concentration of this compound. The use of a solubility-enhancing agent, if compatible with your experimental system, could also be explored.
-
-
Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates), reducing the effective concentration in your assay.
-
Recommendation: Pre-incubating pipette tips with the this compound solution before transferring can help saturate binding sites. Using low-adhesion plastics or glass labware where possible is also recommended.
-
-
Degradation in Aqueous Buffer: this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Recommendation: Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. Conduct a stability study in your specific assay buffer to determine the rate of degradation (see Experimental Protocols section).
-
-
Issue 2: Degradation of this compound during storage.
-
Question: How can I be sure my stored this compound is still active? I'm concerned about degradation over time.
-
Answer: Proper storage is critical for maintaining the integrity of this compound.
-
Stock Solutions in DMSO: While DMSO is an excellent solvent for this compound, repeated freeze-thaw cycles can introduce moisture, which may lead to hydrolysis of the compound over time.
-
Recommendation: Aliquot your DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. Ensure you are using anhydrous DMSO to prepare your stock solutions, as hygroscopic DMSO can significantly impact solubility and stability.[2]
-
-
Solid Compound: The stability of solid this compound is dependent on storage conditions.
-
Recommendation: Store solid this compound at the recommended temperatures and protect it from light and moisture. Refer to the storage table below for specific guidelines.
-
-
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
-
Store solid this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
For stock solutions in DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
2. How should I prepare a stock solution of this compound?
-
This compound is soluble in DMSO at a concentration of 20 mg/mL (55.04 mM).[2]
-
To aid dissolution, sonication and gentle warming up to 60°C can be applied.[2]
-
It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can affect the solubility and stability of this compound.[2]
3. What is the aqueous solubility of this compound?
-
The solubility of this compound in water is limited, approximately 100 μM.[1]
4. Can I store this compound in aqueous buffers?
-
It is not recommended to store this compound in aqueous buffers for extended periods due to the risk of hydrolysis and precipitation. Prepare fresh dilutions from your DMSO stock for each experiment.
5. Is this compound sensitive to light?
6. What are the known degradation pathways for this compound?
-
Specific degradation pathways for this compound have not been extensively published. However, potential degradation can occur through:
-
Hydrolysis: The amide bond in the this compound structure could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: While this compound is reported to be only moderately metabolized by cytochrome P450 enzymes, oxidative degradation under certain experimental conditions cannot be ruled out.[2]
-
Photodegradation: Exposure to UV or high-intensity light may lead to degradation.
-
7. How can I assess the stability of this compound in my specific experimental conditions?
-
You can perform a simple stability study by incubating this compound in your experimental buffer at the relevant temperature for various time points. The concentration of the remaining this compound can then be quantified using a stability-indicating analytical method like HPLC. A detailed protocol is provided in the Experimental Protocols section.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | 3 years |
| Solid | 4°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Data sourced from MedChemExpress.[2]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (55.04 mM) | Ultrasonic and warming to 60°C may be required. |
| Water | ~100 µM | Limited solubility. |
Data sourced from MedChemExpress and other scientific publications.[1][2]
Experimental Protocols
Protocol 1: General Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer over time.
1. Materials:
- This compound
- Anhydrous DMSO
- Experimental aqueous buffer (e.g., PBS, HBSS)
- HPLC system with a suitable column (e.g., C18)
- HPLC grade solvents (e.g., acetonitrile, water, formic acid)
- Incubator or water bath
- Autosampler vials
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Sample Preparation:
- Dilute the this compound stock solution into your experimental buffer to a final concentration of 100 µM (or your desired working concentration).
- Prepare several identical samples in autosampler vials.
- Time Zero (T=0) Sample: Immediately after preparation, inject one of the samples into the HPLC system to determine the initial concentration of this compound. This will serve as your T=0 reference.
- Incubation: Incubate the remaining samples at your desired experimental temperature (e.g., room temperature, 37°C).
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a sample from incubation and inject it into the HPLC system.
- HPLC Analysis:
- Use a stability-indicating HPLC method to separate this compound from any potential degradation products. A gradient method with a C18 column is a good starting point.
- Monitor the peak area of this compound at each time point.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability in aqueous buffer.
Caption: Troubleshooting logic for this compound in vitro assay issues.
Caption: Simplified mechanism of this compound action on mosquito Kir1 channels.
References
Technical Support Center: Accounting for Moderate Metabolism of VU041 by Cytochrome P450
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the moderate metabolism of the Kir1 channel inhibitor, VU041, by cytochrome P450 (CYP) enzymes in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is known about the metabolism of this compound?
A1: this compound is described as being only moderately metabolized by cytochrome P450 enzymes and does not appear to be metabolized by esterases.[1] This suggests that while metabolism is not the primary route of clearance, it is a factor that researchers should consider in their experimental design and data interpretation.
Q2: Why is it important to account for the moderate metabolism of this compound?
A2: Even moderate metabolism can have significant implications for in vitro and in vivo studies:
-
In vitro assays: Over the course of a long incubation, the concentration of the active parent compound (this compound) may decrease, leading to an underestimation of its potency (e.g., higher IC50 values).
-
In vivo studies: Metabolic clearance will affect the pharmacokinetic profile of this compound, influencing its half-life, bioavailability, and overall exposure. This is crucial for designing dosing regimens and interpreting efficacy and toxicity data.
-
Drug-drug interactions: If this compound is co-administered with other compounds that are inhibitors or inducers of the same CYP enzymes, its metabolic rate could be altered, leading to unexpected changes in its concentration and effects.[2][3]
Q3: Which specific cytochrome P450 isoforms are responsible for this compound metabolism?
A3: Currently, there is no publicly available data identifying the specific CYP isoforms responsible for the metabolism of this compound. To determine this, a "reaction phenotyping" study would be required.
Q4: What is a reaction phenotyping study?
A4: A reaction phenotyping study is an in vitro experiment designed to identify the specific enzymes responsible for the metabolism of a drug candidate.[4][5][6][7] This is typically done by incubating the compound with a panel of individual, recombinant human CYP enzymes and measuring the rate of metabolism by each isoform.[4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound due to its metabolism.
| Problem | Possible Cause | Recommended Solution |
| Observed potency of this compound is lower than expected in a cell-based assay with a long incubation time. | The concentration of active this compound is decreasing over time due to metabolism by endogenous CYPs in the cells. | 1. Reduce the incubation time if experimentally feasible.2. Include a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) as a control to see if the potency of this compound is restored.3. Measure the concentration of this compound in the assay medium at the beginning and end of the incubation period to quantify its depletion. |
| Inconsistent results when co-administering this compound with other compounds. | The co-administered compound may be inducing or inhibiting the CYP enzymes that metabolize this compound, altering its effective concentration. | 1. Pre-incubate your in vitro system with the co-administered compound to assess its potential to induce CYP expression.2. Perform a CYP inhibition assay to determine if the co-administered compound inhibits the metabolism of a known CYP substrate. This can give an indication of its potential to inhibit this compound metabolism. |
| Difficulty extrapolating in vitro findings to in vivo outcomes. | The contribution of metabolism to the overall clearance of this compound in vivo is unknown. | 1. Conduct in vitro metabolic stability studies using liver microsomes or hepatocytes to determine the intrinsic clearance of this compound.[8][9][10]2. Use the in vitro data to model the predicted in vivo pharmacokinetic profile. |
Quantitative Data
As specific quantitative metabolic data for this compound is not publicly available, the following table provides a representative example of what might be expected for a compound with moderate metabolic stability. These values are for illustrative purposes only.
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Description |
| Half-Life (t1/2) | 45 min | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | 15.4 µL/min/mg protein | The intrinsic ability of the liver enzymes to metabolize the compound.[11] |
Table 2: Hypothetical Contribution of Individual CYP Isoforms to this compound Metabolism
| CYP Isoform | % Contribution |
| CYP1A2 | < 5% |
| CYP2C9 | 10% |
| CYP2C19 | 15% |
| CYP2D6 | 20% |
| CYP3A4 | 50% |
| Other CYPs | < 5% |
Experimental Protocols
1. Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to determine the in vitro half-life and intrinsic clearance of this compound.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Add this compound to the mixture at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile and the internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
2. CYP Reaction Phenotyping using Recombinant Human Enzymes
This protocol identifies the specific CYP isoforms responsible for this compound metabolism.
-
Materials:
-
This compound
-
A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
-
Procedure:
-
Incubate this compound (e.g., at 1 µM) with each individual recombinant CYP isoform in the presence of NADPH at 37°C for a fixed time (e.g., 60 minutes).
-
Include a control incubation with a control protein that lacks CYP activity.
-
Terminate the reactions with ice-cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to measure the depletion of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound metabolized by each CYP isoform relative to the control incubation.
-
The isoforms that show significant metabolism of this compound are identified as the contributing enzymes.
-
Visualizations
Caption: Workflow for determining metabolic stability and identifying metabolizing enzymes.
Caption: Decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. bioivt.com [bioivt.com]
- 6. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. [PDF] Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans: Evaluation of Free Fraction and Uptake in Hepatocytes | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing the Toxic Efficacy of VU041 with Increased Osmolality
Welcome to the technical support center for researchers utilizing VU041. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your studies on enhancing the toxic efficacy of this compound through increased osmolality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a submicromolar-affinity inhibitor of inward rectifier potassium (Kir) channels, specifically targeting the Kir1 channel in mosquitoes such as Anopheles gambiae and Aedes aegypti.[1] Its primary mechanism of action is the disruption of excretory functions mediated by the Malpighian tubules, which are vital for ion and water balance (osmoregulation) in insects.[1][2] By inhibiting these channels, this compound impairs the mosquito's ability to regulate its internal osmotic environment, leading to toxic effects.
Q2: How does increased osmolality enhance the toxic efficacy of this compound?
A2: Increased osmolality of the external environment, such as the rearing water for mosquito larvae, exacerbates the osmoregulatory stress on the insect. The Malpighian tubules must work harder to maintain homeostasis. This compound's inhibition of Kir1 channels, which are crucial for this process, becomes more impactful under these conditions. This synergistic effect leads to a more rapid and pronounced toxic outcome. Studies have shown that increasing the osmolality with solutes like NaCl, KCl, or mannitol significantly enhances the larvicidal activity of this compound.
Q3: What are the observable toxic effects of this compound on mosquito larvae, especially under hyperosmotic conditions?
A3: Mosquito larvae exposed to this compound, particularly in a hyperosmotic environment, may exhibit several signs of toxicity. These can include lethargy, uncoordinated movement, and ultimately, mortality. At a physiological level, the inhibition of Malpighian tubule function leads to a failure in ion and water transport, causing a disruption of the internal ionic and osmotic balance, which is lethal to the larvae.
Q4: Is this compound selective for insect Kir channels?
A4: this compound shows selectivity for mosquito Kir channels over most mammalian orthologs.[1] However, it does exhibit some inhibitory activity against mammalian Kir2.1.[1] For researchers requiring higher selectivity, an analog, VU730, has been developed which retains activity against mosquito Kir1 but has reduced off-target effects on mammalian Kir channels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent larval mortality between replicates. | - Uneven distribution of this compound in the test solution, especially if using a solvent like DMSO. - Variation in the age or developmental stage of the larvae. - Fluctuations in temperature or other environmental conditions. - Inaccurate pipetting of this compound or osmotic agents. | - Ensure thorough mixing of the stock solution and the final test solution. - Use a synchronized batch of larvae (e.g., late 3rd or early 4th instar).[3] - Maintain a constant temperature and light-dark cycle during the experiment.[4] - Calibrate pipettes regularly and use proper pipetting techniques. |
| High mortality in control groups (with or without osmotic stress). | - Contamination of the rearing water or test containers. - The osmotic stressor itself (e.g., high concentration of NaCl) is causing toxicity.[5] - Solvent (e.g., DMSO) concentration is too high. | - Use autoclaved or sterile water and clean containers for all experiments. - Run a control with the osmotic agent alone to determine its baseline toxicity.[5] - Ensure the final solvent concentration is non-toxic to the larvae (typically ≤1%). |
| Low or no observed enhancement of toxicity with increased osmolality. | - The concentration of the osmotic agent is not high enough to induce significant osmotic stress. - The this compound concentration is too high, causing maximum mortality even at normal osmolality and masking any enhancement. - The chosen osmotic agent is not effective or is metabolized by the larvae. | - Test a range of osmolalities to find the optimal concentration for synergistic effects. - Perform a dose-response experiment for this compound at normal osmolality to determine the EC50, and use concentrations around this value for the osmolality enhancement studies. - Use well-established osmotic agents like NaCl, KCl, or mannitol. |
| Precipitation of this compound in high-salt solutions. | - this compound may have limited solubility in aqueous solutions with high ionic strength. | - Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) before diluting it into the final test medium.[1] - Visually inspect the final solution for any precipitates. If observed, consider preparing fresh solutions or using a lower concentration. |
Experimental Protocols
Protocol 1: Larvicidal Bioassay for this compound under Varying Osmolality
This protocol is adapted from standard mosquito larvicidal bioassay procedures.[6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium chloride (NaCl), Potassium chloride (KCl), or Mannitol
-
Late 3rd or early 4th instar Aedes aegypti larvae
-
24-well plates or 150 mL glass beakers[3]
-
Deionized or distilled water
-
Pipettes and sterile tips
-
Incubator set to 27 ± 2°C with a 12:12 hour light:dark cycle
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C for short-term and -80°C for long-term storage.[1]
-
Prepare 1 M stock solutions of NaCl, KCl, and Mannitol in deionized water.
-
-
Preparation of Test Solutions:
-
For each osmotic condition, prepare the test solutions in appropriately labeled beakers or wells of a 24-well plate.
-
To create a 100 mOsm/kg H₂O solution, add the required volume of the osmotic agent stock solution to deionized water. For example, for a final volume of 100 mL, add 5 mL of 1 M NaCl for a 50 mM solution.
-
From the this compound stock solution, perform serial dilutions to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 1%.
-
Prepare the following controls:
-
Negative Control: Deionized water + 1% DMSO.
-
Osmotic Control: Deionized water + osmotic agent + 1% DMSO.
-
-
-
Larval Exposure:
-
Carefully transfer 20-25 late 3rd or early 4th instar larvae into each well or beaker containing the test and control solutions.[6]
-
Ensure each condition is tested in triplicate.
-
-
Incubation and Data Collection:
-
Place the plates or beakers in an incubator at 27 ± 2°C with a 12:12 hour light:dark cycle.
-
Record larval mortality at 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle probing with a pipette tip.[3]
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and control. If mortality in the control group is between 5% and 20%, correct the data using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
If control mortality exceeds 20%, the experiment should be repeated.[7]
-
Generate dose-response curves and calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis software.
-
Protocol 2: Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)
This assay directly measures the effect of this compound on Malpighian tubule function.
Materials:
-
Adult female mosquitoes
-
Dissecting microscope
-
Fine-tipped forceps
-
Petri dish coated with Sylgard
-
Schneider's insect medium
-
Liquid paraffin oil
-
This compound and appropriate solvent
-
Micropipettes
Procedure:
-
Dissection:
-
Cold-anesthetize an adult female mosquito.
-
Under a dissecting microscope, carefully dissect out the Malpighian tubules in a drop of Schneider's insect medium.
-
-
Assay Setup:
-
Transfer the isolated tubules to a 50 µL drop of Schneider's medium on a Sylgard-coated petri dish.
-
Isolate the distal end of a single tubule and wrap it around a fine pin.
-
Cover the preparation with liquid paraffin oil to prevent evaporation.
-
-
Fluid Secretion Measurement:
-
Allow the tubule to secrete fluid for an initial 30-minute control period.
-
Collect the secreted droplet at regular intervals (e.g., every 10 minutes) using a micropipette and measure its volume.
-
After the control period, replace the bathing medium with a medium containing the desired concentration of this compound.
-
Continue to collect the secreted droplets and measure their volume at the same regular intervals.
-
-
Data Analysis:
-
Calculate the fluid secretion rate (nL/min) for both the control and experimental periods.
-
Compare the secretion rates to determine the inhibitory effect of this compound.
-
Quantitative Data Summary
The following tables summarize the toxic efficacy of this compound and the effect of different osmotic agents.
Table 1: Toxic Efficacy of this compound against Aedes aegypti Larvae
| Compound | Concentration (µM) | Time (hours) | Mean Mortality (%) ± SEM |
| DMSO (1%) | - | 24 | 2.4 ± 1.2 |
| DMSO (1%) | - | 48 | 4.8 ± 1.8 |
| This compound | 100 | 24 | 35.7 ± 5.6 |
| This compound | 100 | 48 | 88.1 ± 3.5 |
| VU937 | 100 | 24 | 7.1 ± 2.4 |
| VU937 | 100 | 48 | 14.3 ± 3.6 |
Data adapted from a study on first instar larvae.[8]
Table 2: Enhancement of this compound (100 µM) Toxicity with Osmotic Agents at 24 hours
| Osmotic Agent (50 mM) | Mean Mortality (%) ± SEM |
| This compound alone | 35.7 ± 5.6 |
| This compound + NaCl | 64.3 ± 5.8 |
| This compound + KCl | 81.0 ± 4.8 |
| This compound + Mannitol | 57.1 ± 6.2 * |
*Indicates a statistically significant increase in mortality compared to this compound alone. Data adapted from a study on first instar larvae.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway for this compound Action and Osmotic Stress
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Malpighian Tubules as Novel Targets for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nsadada.com [nsadada.com]
- 4. m.youtube.com [m.youtube.com]
- 5. An Experimental Evaluation of Toxicity Effects of Sodium Chloride on Oviposition, Hatching and Larval Development of Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of VU041 and its Analog VU730 as Mosquito Kir Channel Inhibitors
For Immediate Release
NASHVILLE, Tenn. - A detailed comparative analysis of two promising mosquitocidal compounds, VU041 and its analog VU730, reveals significant differences in their selectivity and efficacy, highlighting the potential of VU730 as a more refined candidate for insecticide development. Both compounds target inward rectifier potassium (Kir) channels in mosquitoes, a novel mechanism of action with the potential to combat insecticide resistance.
This guide provides a comprehensive comparison of their performance based on experimental data, intended for researchers, scientists, and drug development professionals in the field of vector control.
At a Glance: Key Performance Indicators
The following table summarizes the in vitro and in vivo efficacy of this compound and VU730 against the primary mosquito target and key mammalian off-targets.
| Compound | Target | IC50 (µM) * | Topical LD50 (ng/mg) | Selectivity Profile |
| This compound | Aedes aegypti Kir1 | 0.46 | 1.9 | Active against mammalian Kir2.1 |
| VU730 | Aedes aegypti Kir1 | 0.29 | 1.1 | Reduced activity against mammalian Kir2.1 |
*IC50 values were determined using a high-throughput thallium flux assay.
In-Depth Efficacy and Selectivity
This compound was identified as a potent inhibitor of mosquito Kir1 channels. However, it also demonstrated significant activity against the mammalian Kir2.1 channel, raising concerns about potential off-target effects. To address this, a medicinal chemistry effort was undertaken to develop analogs with improved selectivity. VU730 emerged from this effort as a lead candidate, retaining potent activity against mosquito Kir1 channels while exhibiting markedly reduced inhibition of mammalian Kir2.1 channels.
The table below provides a detailed comparison of the half-maximal inhibitory concentrations (IC50) of this compound and VU730 against a panel of mosquito and mammalian Kir channels.
| Channel | This compound IC50 (µM) | VU730 IC50 (µM) | Fold-Change in Potency (this compound/VU730) |
| Ae. aegypti Kir1 | 0.46 | 0.29 | 1.6 |
| Mammalian Kir1.1 | >30 | >30 | - |
| Mammalian Kir2.1 | 4.2 | >30 | >7.1 |
| Mammalian Kir2.2 | 11 | >30 | >2.7 |
| Mammalian Kir2.3 | 8.8 | >30 | >3.4 |
| Mammalian Kir3.1/3.2 | >30 | >30 | - |
Mechanism of Action: Disrupting Mosquito Physiology
Both this compound and VU730 function by inhibiting Kir channels, which are crucial for maintaining ion and water balance in mosquitoes, particularly in the Malpighian tubules (the insect equivalent of kidneys) and the nervous system. By blocking these channels, the compounds disrupt essential physiological processes, leading to paralysis and death.
Caption: Signaling pathway of this compound and VU730 in mosquitoes.
Experimental Protocols
In Vitro Kir Channel Inhibition Assay (Thallium Flux)
This assay measures the ability of a compound to block the flow of thallium ions (a surrogate for potassium ions) through Kir channels expressed in HEK-293 cells.
-
Cell Culture: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.
-
Compound Addition: The test compounds (this compound or VU730) are added to the wells at various concentrations.
-
Dye Loading: A thallium-sensitive fluorescent dye is loaded into the cells.
-
Thallium Addition: A solution containing thallium is added to the wells.
-
Fluorescence Measurement: The influx of thallium into the cells is measured by an increase in fluorescence. The degree of inhibition by the compound is determined by the reduction in fluorescence compared to control wells.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Caption: Experimental workflow for the in vitro thallium flux assay.
In Vivo Topical Application Bioassay
This bioassay assesses the insecticidal activity of the compounds when applied directly to adult female mosquitoes.
-
Mosquito Rearing: Aedes aegypti mosquitoes are reared to adulthood under controlled laboratory conditions.
-
Anesthesia: Adult female mosquitoes (3-5 days post-emergence) are briefly anesthetized using carbon dioxide.
-
Topical Application: A precise dose of the test compound dissolved in acetone is applied to the dorsal thorax of each mosquito using a microapplicator. Control mosquitoes receive acetone only.
-
Observation: The mosquitoes are placed in recovery cups with access to a sugar solution. Knockdown is recorded at 1 hour post-application, and mortality is assessed at 24 hours.
-
Data Analysis: The lethal dose required to kill 50% of the mosquitoes (LD50) is calculated from the dose-response data.
Conclusion
The development of VU730 represents a significant step forward in the pursuit of novel insecticides. Its improved selectivity for mosquito Kir channels over their mammalian counterparts, coupled with its potent insecticidal activity, makes it a more desirable candidate for further development. The data presented here underscores the importance of selectivity profiling in early-stage drug discovery to minimize the potential for off-target effects and enhance the safety profile of new chemical entities. Further research will focus on the field evaluation of VU730 and its potential for use in integrated vector management programs.
A Comparative Guide to VU041 and Traditional Pyrethroid Insecticides for Mosquito Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison between the novel mosquitocide candidate VU041 and traditional pyrethroid insecticides. The analysis is supported by experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of their respective mechanisms, performance, and potential for future vector control strategies.
Introduction: The Need for Novel Insecticides
The control of mosquito-borne diseases, such as malaria, dengue, and Zika, relies heavily on the use of insecticides. For decades, pyrethroids have been the cornerstone of vector control programs, primarily through their use in insecticide-treated nets (ITNs) and indoor residual spraying (IRS). However, the widespread development of insecticide resistance in mosquito populations now threatens the efficacy of these tools, creating an urgent need for new insecticides with novel modes of action.[1][2]
This compound is a promising small-molecule inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, representing a new class of insecticides with a distinct target site from legacy chemicals.[3][4] This guide will compare the performance of this compound with traditional pyrethroids, focusing on their mechanisms of action, efficacy against susceptible and resistant strains, and the experimental basis for these findings.
Mechanism of Action
This compound: Targeting Renal Function
This compound acts by inhibiting the Kir1 inward rectifier potassium channels, which are crucial for the function of the mosquito Malpighian tubules.[5][6] These tubules are the primary excretory and osmoregulatory organs in insects, analogous to the kidneys in vertebrates.[6] By blocking Kir1 channels, this compound disrupts the high rate of transepithelial fluid and ion secretion necessary for maintaining homeostasis, especially after a blood meal.[7][8] This disruption leads to a failure of the excretory system, resulting in incapacitation and death of the mosquito.[5][6] This unique mode of action does not target the nervous system.
References
- 1. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insecticide resistance in mosquitoes: impact, mechanisms, and research directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mesamalaria.org [mesamalaria.org]
- 4. innovationtoimpact.org [innovationtoimpact.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Malpighian Tubules as Novel Targets for Mosquito Control [ideas.repec.org]
- 7. Malpighian Tubules as Novel Targets for Mosquito Control [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
Validating the Inhibitory Effect of VU041 on Kir1.1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor VU041 with other alternatives for targeting the inward-rectifier potassium (Kir) channel Kir1.1. Experimental data from in vitro and in vivo studies are presented to validate its inhibitory effects, alongside detailed protocols for key assays.
Introduction to this compound
This compound is a submicromolar-affinity inhibitor of the Anopheles gambiae and Aedes aegypti Kir1 (AnKir1 and AeKir1) channels.[1][2][3] Primarily investigated as a novel mosquitocide, its selectivity profile against mammalian Kir channels, including the renal Kir1.1 (also known as ROMK), makes it a valuable tool for studying the physiological roles of these channels. This guide will focus on the validation of this compound as a Kir1.1 inhibitor and compare its performance with other known modulators.
Comparative Inhibitory Activity of this compound
This compound exhibits potent inhibition of mosquito Kir1 channels. However, its activity against mammalian Kir channels is varied, with moderate inhibition of Kir2.1 and notably less effect on Kir1.1 at similar concentrations.[1][2][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analog, VU730, against a panel of mosquito and mammalian Kir channels. For comparison, data for other relevant Kir1.1 inhibitors, VU590 and its more selective analog VU591, are also included where available.
Table 1: Comparative IC50 Values of Kir Channel Inhibitors
| Compound | Target Channel | IC50 (µM) | Assay Type |
| This compound | Anopheles gambiae Kir1 (AnKir1) | 2.5 | Thallium Flux |
| Aedes aegypti Kir1 (AeKir1) | 1.7 | Thallium Flux | |
| Mammalian Kir1.1 | > 30 (<10% inhibition at 30 µM) | Thallium Flux | |
| Mammalian Kir2.1 | 12.7 | Thallium Flux | |
| Mammalian Kir4.1 | > 30 (<10% inhibition at 30 µM) | Thallium Flux | |
| Mammalian Kir6.2/SUR1 | > 30 (<10% inhibition at 30 µM) | Thallium Flux | |
| Mammalian Kir7.1 | > 30 (<10% inhibition at 30 µM) | Thallium Flux | |
| VU730 | Anopheles gambiae Kir1 (AnKir1) | Active (specific value not provided) | Not Specified |
| Mammalian Kir2.1 | Inactive | Not Specified | |
| VU590 | Mammalian Kir1.1 | 0.24 | Thallium Flux |
| Mammalian Kir7.1 | 8 | Thallium Flux | |
| Mammalian Kir2.1 | No effect | Not Specified | |
| Mammalian Kir4.1 | No effect | Not Specified | |
| VU591 | Mammalian Kir1.1 | Potent inhibitor (specific IC50 not provided) | Not Specified |
| Mammalian Kir7.1 | No effect up to 100 µM | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Thallium Flux Assay for Kir Channel Inhibition
This high-throughput screening assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through Kir channels.
1. Cell Culture and Plating:
-
A stable cell line expressing the Kir channel of interest (e.g., HEK293-Kir1.1) is cultured under standard conditions.
-
Cells are seeded into 384-well or 1536-well black-walled, clear-bottom plates at a density of approximately 20,000 cells per well and incubated overnight.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a thallium-sensitive fluorescent dye (e.g., Thallos-AM) in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3) for 60 minutes at room temperature.[1]
-
After incubation, the cells are washed with the assay buffer to remove excess dye.[1]
3. Compound Incubation:
-
The test compounds (e.g., this compound) at various concentrations are added to the wells and incubated for 20 minutes at room temperature.[1]
4. Thallium Stimulation and Data Acquisition:
-
The plate is placed in a fluorescence plate reader (e.g., FDSS 6000).
-
A baseline fluorescence reading is taken.
-
A stimulus solution containing thallium sulfate is added to each well.
-
The fluorescence intensity is measured kinetically for several minutes. The rate of fluorescence increase corresponds to the rate of Tl+ influx through the Kir channels.
5. Data Analysis:
-
The rate of Tl+ flux is calculated from the fluorescence data.
-
The inhibitory effect of the compound is determined by comparing the flux rate in the presence of the compound to the control (vehicle-treated) wells.
-
IC50 values are calculated from the concentration-response curves.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ionic currents across the oocyte membrane.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
Oocytes are injected with cRNA encoding the Kir channel subunit(s) of interest.
-
Injected oocytes are incubated for 2-7 days to allow for channel expression.
2. Recording Setup:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
3. Data Acquisition:
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit inward and outward currents through the Kir channels.
-
The resulting currents are recorded and amplified.
4. Compound Application and Analysis:
-
A baseline current is recorded.
-
The test compound is added to the perfusion solution.
-
The effect of the compound on the Kir channel current is measured.
-
The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50.
In Vivo Diuretic Activity Assay in Rodents
This assay assesses the diuretic effect of a compound by measuring urine output and electrolyte excretion in rats or mice.
1. Animal Acclimatization and Grouping:
-
Male Wistar albino rats (140-200 g) are acclimatized to laboratory conditions.[5]
-
Animals are fasted overnight with free access to water.[6][7]
-
Animals are divided into control, standard (e.g., Furosemide), and test groups.[5][8]
2. Hydration and Dosing:
-
All animals receive a saline load (e.g., 15 ml/kg, oral) to ensure adequate hydration.[5][6]
-
The control group receives the vehicle, the standard group receives a known diuretic, and the test groups receive the test compound at various doses.
3. Urine Collection:
-
Immediately after dosing, animals are placed individually in metabolic cages designed to separate urine and feces.[5][6]
-
Urine is collected for a defined period, typically 5 hours.[5][6]
4. Measurement and Analysis:
-
The total volume of urine for each animal is measured.[5]
-
The concentration of electrolytes (Na+, K+, Cl-) in the urine is determined using methods like flame photometry or titration.[9]
-
Diuretic activity is calculated by comparing the urine output and electrolyte excretion in the test groups to the control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the regulatory pathway of Kir1.1 channels and the general workflow for validating an inhibitor.
Caption: Regulation of Kir1.1 (ROMK) channel activity by various kinases.
References
- 1. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The inwardly rectifying potassium channel Kir1.1: development of functional assays to identify and characterize channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 6. Determination of Diuretic Activity [bio-protocol.org]
- 7. Evaluation of Diuretic Activity of Aqueous and Hydro Methanolic Crude Extracts and Solvent Fraction of the Hydromethanolic Flower Extract of Erica Arborea L. (Ericaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of VU041 Toxicity Across Diverse Insect Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of VU041, a novel insecticide candidate, across various insect species. This compound is a small-molecule inhibitor of inward rectifier potassium (Kir) channels, which are crucial for maintaining ion and water homeostasis in insects.[1][2] Its unique mode of action presents a promising avenue for managing insecticide resistance in key disease vectors.[1][3] This document summarizes key toxicity data, details experimental methodologies, and illustrates the underlying physiological pathway to support further research and development.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of this compound to different insect species. It is important to note that the data are compiled from various studies, and direct comparison of lethal doses should be approached with caution due to potential variations in experimental conditions.
| Insect Species | Common Name | Life Stage | Assay Type | Endpoint | Value | Source(s) |
| Anopheles gambiae | African malaria mosquito | Adult Female | Topical Application | Incapacitation (ED50) | ~1 µ g/mosquito | [3] |
| Anopheles gambiae | African malaria mosquito | - | In vitro (Kir1 channel) | Inhibition (IC50) | 2.5 µM | [3][4] |
| Aedes aegypti | Yellow fever mosquito | Larva (1st instar) | Water Exposure | Mortality | >50% at 100 µM (48h) | [2][5] |
| Aedes aegypti | Yellow fever mosquito | - | In vitro (Kir1 channel) | Inhibition (IC50) | 1.7 µM | [3][4] |
| Drosophila melanogaster | Fruit fly | Adult | - | - | No direct lethality data available; sub-lethal effects on feeding observed. | [6] |
| Apis mellifera | Honey bee | Adult | Topical Application | Mortality | Not lethal at 1 mg/bee (~10 µg/mg) | [1][3][4] |
Mechanism of Action: Inhibition of Inward Rectifier Potassium (Kir) Channels
This compound exerts its toxic effects by targeting and inhibiting inward rectifier potassium (Kir) channels in insects.[1][7] These channels are integral membrane proteins that facilitate the passage of potassium ions (K+) into the cell more readily than out of the cell. In insects, Kir channels are highly expressed in tissues critical for ion and fluid balance, such as the Malpighian tubules (the primary excretory and osmoregulatory organs) and the nervous system.[2][6]
By blocking these channels, this compound disrupts the normal flow of potassium ions, leading to a cascade of physiological disruptions:
-
Impaired Excretion and Osmoregulation: The Malpighian tubules can no longer efficiently secrete K+ and water, leading to a toxic buildup of waste products and an inability to maintain proper osmotic balance.[2][4]
-
Disruption of Nervous System Function: Kir channels play a role in maintaining the resting membrane potential of neurons. Their inhibition can lead to neuronal hyperexcitability and subsequent paralysis.
-
Reduced Feeding and Fecundity: The physiological stress caused by the disruption of ion homeostasis can lead to reduced feeding and a decrease in the number of eggs laid by affected female insects.[4]
The selectivity of this compound for insect Kir channels over their mammalian counterparts, with some exceptions, and its low toxicity to beneficial insects like honey bees, make it a promising candidate for targeted pest control.[1][4]
Caption: Mechanism of this compound toxicity in insects.
Experimental Protocols
Adult Topical Toxicity Assay (Mosquitoes)
This protocol is adapted from studies assessing the contact toxicity of insecticides on adult mosquitoes.[3]
-
Insect Rearing: Mosquitoes (Anopheles gambiae or Aedes aegypti) are reared under controlled conditions (e.g., 27°C, 80% relative humidity, 12:12 light:dark cycle). Adult females, 3-5 days post-emergence, are used for the assay.
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically acetone or dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are made to create a range of concentrations for dose-response analysis.
-
Application: Mosquitoes are briefly anesthetized using carbon dioxide or by chilling. A microapplicator is used to apply a precise volume (e.g., 0.1-0.5 µL) of the this compound solution to the dorsal thorax of each mosquito. Control groups are treated with the solvent alone.
-
Observation: After treatment, mosquitoes are transferred to recovery cups with access to a sugar source. Mortality or incapacitation is recorded at specified time points, typically 24 and 48 hours post-application.
-
Data Analysis: The dose-response data are analyzed using probit analysis to determine the median effective dose (ED50) or median lethal dose (LD50), the dose required to affect or kill 50% of the test population.
Larval Toxicity Assay (Mosquitoes)
This protocol is based on standard methods for evaluating the toxicity of compounds to mosquito larvae.[2][5]
-
Insect Rearing: Aedes aegypti larvae are reared in deionized water under controlled laboratory conditions. First-instar larvae are typically used for the assay.
-
Compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO). This stock is then diluted in deionized water to achieve the desired final test concentrations. The final solvent concentration in the test water should be non-lethal to the larvae (typically ≤1%).
-
Exposure: A defined number of larvae (e.g., 20-25) are placed in beakers or wells of a multi-well plate containing a specific volume of the test solution. Each concentration is tested in replicate. A control group exposed to solvent-treated water is included.
-
Observation: Larval mortality is assessed at regular intervals, such as 24 and 48 hours after the start of the exposure. Larvae are considered dead if they do not move when gently prodded.
-
Data Analysis: The concentration-mortality data are subjected to probit analysis to calculate the median lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality in the larval population.
Caption: Workflow for this compound toxicity testing.
References
- 1. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Involvement of Inwardly Rectifying Potassium (Kir) Channels in the Toxicity of Flonicamid to Drosophila melanogaster [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Assessing the non-lethal effects of VU041 on beneficial insects like honey bees
Assessing the Non-Lethal Effects of VU041 on Honey Bees: A Comparative Guide
This guide provides a comparative assessment of the insecticide this compound, focusing on its potential non-lethal effects on beneficial insects, particularly honey bees (Apis mellifera). This compound is a novel mosquitocide that functions as a submicromolar-affinity inhibitor of inward rectifier potassium (Kir) channels, a distinct mechanism of action compared to many conventional insecticides.[1] While research has highlighted its efficacy against insecticide-resistant mosquitoes and suggested it is not lethal to honey bees, a thorough examination of its sub-lethal impacts on bee physiology and behavior is crucial for a comprehensive environmental risk assessment.[1]
This document is intended for researchers, scientists, and drug development professionals, providing available data, detailed experimental protocols for future studies, and a comparative framework against other insecticide classes.
Data Presentation: this compound vs. Alternative Insecticides
Direct quantitative data on the non-lethal effects of this compound on honey bees is not extensively available in published literature. The primary finding is that this compound is "not lethal to honey bees" when applied topically.[1] However, non-lethal effects can include a range of behavioral and physiological impairments.
The following table compares the known mechanism and effects of this compound on its target insects (mosquitoes) with the well-documented sub-lethal effects of neonicotinoids on honey bees. This provides a comparative context for the types of effects that should be investigated for Kir channel inhibitors like this compound.
| Feature | This compound (Kir Channel Inhibitor) | Neonicotinoids (nAChR Agonists) |
| Primary Mode of Action | Blocks inward rectifier potassium (Kir) channels, disrupting ion and fluid transport across cell membranes.[1] | Acts as an agonist on nicotinic acetylcholine receptors (nAChRs) in the central nervous system, causing overstimulation of neurons.[2][3] |
| Physiological Effect | Induces Malpighian (renal) tubule failure, leading to an inability to regulate water and salt balance after a blood meal.[1] | Interferes with neurotransmission, leading to cognitive impairment, immune suppression, and oxidative stress.[2][3] |
| Known Effects on Target Insects (Mosquitoes) | Incapacitation, reduced fecundity (egg-laying), and mortality due to renal failure.[1] | Paralysis and death. |
| Documented Non-Lethal Effects on Honey Bees | Data not currently available. Stated to be "non-lethal".[1] | Impaired navigation, reduced foraging efficiency, memory and learning deficits, disrupted social communication, and reduced reproductive success in queens and drones.[2][3][4] |
Experimental Protocols
To address the data gap, the following are detailed methodologies for key experiments to assess the non-lethal effects of this compound on honey bees.
Protocol 1: Acute Contact Toxicity (LD50) and Non-Lethal Behavioral Assessment
This protocol is adapted from the OECD Guideline 214 and U.S. EPA OCSPP 850.3020 for honey bee acute contact toxicity testing.[5][6]
Objective: To determine the median lethal dose (LD50) of topically applied this compound and to observe any frank sub-lethal effects.
Materials:
-
This compound of known purity
-
Acetone (or other suitable solvent)
-
Sucrose solution (50% w/v)
-
Young adult worker honey bees (e.g., 3-4 days old), sourced from a healthy, queen-right colony
-
Microapplicator capable of delivering 1 µL doses
-
Cages for holding bees, with provisions for feeding
-
Carbon dioxide for light anesthetization
-
Incubator set to appropriate temperature (e.g., 25°C ± 1°C)
Methodology:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of five geometrically spaced dose concentrations. A solvent-only control group must be included.
-
Bee Handling: Collect young adult worker bees. Anesthetize the bees lightly with CO2 to immobilize them for dosing.
-
Topical Application: Using the microapplicator, apply a 1 µL droplet of the test solution (or control) to the dorsal side of each bee's thorax.
-
Housing and Observation: Place 20-25 treated bees into a clean cage for each dose group and control. Provide ad libitum access to a 50% sucrose solution.
-
Data Collection:
-
Record mortality at 4, 24, 48, and if necessary, 72 and 96 hours post-application.
-
At each time point, observe and record any abnormal behaviors such as ataxia (uncoordinated movement), lethargy, excessive grooming, or inability to feed.[7]
-
-
Data Analysis: Calculate the LD50 value using probit analysis. Statistically compare the incidence of sub-lethal behaviors between control and this compound-treated groups.
Protocol 2: Proboscis Extension Response (PER) Assay for Learning and Memory
This protocol assesses the impact of this compound on olfactory learning and memory, adapted from established PER methodologies.[8][9][10]
Objective: To determine if sub-lethal exposure to this compound impairs a honey bee's ability to learn and remember associations between an odor and a food reward.
Materials:
-
Harnesses for restraining individual bees (e.g., small tubes or 3D-printed holders)
-
This compound-laced sucrose solution at a pre-determined sub-lethal concentration
-
Control sucrose solution (50% w/v)
-
Odor delivery system (e.g., syringe containing a filter paper scented with an essential oil like carnation or hexanal)
-
Unscented air delivery system (for control)
-
Toothpicks for delivering sucrose solution
Methodology:
-
Bee Preparation and Exposure:
-
Collect foraging bees and starve them for 2-3 hours.
-
Secure individual bees in harnesses, allowing free movement of their antennae and proboscis.
-
Feed each bee a controlled amount (e.g., 10 µL) of either the this compound-laced sucrose solution or the control solution. Allow a 1-2 hour incubation period.
-
-
Pre-Conditioning Test: Test the bee's motivation by touching its antennae with a toothpick dipped in sucrose solution. Only bees that extend their proboscis should be used in the conditioning trials.[8]
-
Conditioning Trials (Acquisition Phase):
-
Present the conditioned stimulus (CS) by delivering the chosen odor for 3-4 seconds.
-
Three seconds after the start of the odor presentation, present the unconditioned stimulus (US) by touching the bee's antennae with the sucrose solution, which elicits the proboscis extension. Allow the bee to feed for a few seconds.
-
The inter-trial interval should be approximately 10-15 minutes. Repeat for 6-10 trials.
-
Record whether the bee extends its proboscis to the odor before the sucrose reward is presented. This is a conditioned response.
-
-
Memory Test (Retention Phase):
-
Conduct a memory test 1 hour or 24 hours after the final conditioning trial.
-
Present the conditioned odor without the sucrose reward and record the PER.
-
-
Data Analysis: Compare the percentage of successful conditioned responses during the acquisition and retention phases between the this compound-treated and control groups using statistical tests like chi-square or Fisher's exact test.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Disruption by this compound
The diagram below illustrates the proposed mechanism of action for this compound. It targets Kir channels, which are crucial for maintaining the resting membrane potential and for ion transport in insect tissues, particularly the Malpighian tubules responsible for excretion.
Caption: Mechanism of this compound action on an insect Malpighian tubule cell.
Experimental Workflow for Non-Lethal Assessment
The following diagram outlines the logical flow of experiments to comprehensively assess the non-lethal effects of this compound on honey bees.
Caption: Workflow for assessing non-lethal effects of this compound on honey bees.
References
- 1. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sublethal Effects of Neonicotinoids on Honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. apiservices.biz [apiservices.biz]
- 8. A Proboscis Extension Response Protocol for Investigating Behavioral Plasticity in Insects: Application to Basic, Biomedical, and Agricultural Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of VU041 and Other Inward Rectifier Potassium (Kir) Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of VU041, a notable inhibitor of insect Kir channels, and other significant Kir channel blockers. The content is structured to offer an objective comparison of their performance, supported by experimental data, to aid in the selection of appropriate tools for research and drug development.
Introduction to Kir Channels and their Blockers
Inwardly rectifying potassium (Kir) channels are a family of ion channels crucial for maintaining cellular excitability and potassium homeostasis in a wide range of organisms. Their diverse physiological roles, from regulating heart rate and neuronal activity in mammals to controlling excretion and fecundity in insects, make them attractive targets for therapeutic and insecticidal development. A variety of small-molecule inhibitors targeting Kir channels have been developed, each with distinct potency and selectivity profiles. This guide focuses on a comparative evaluation of this compound against other well-characterized Kir channel blockers, including ML133, VU590, VU591, VU625, and the this compound analog, VU730.
Comparative Efficacy and Selectivity
The potency and selectivity of Kir channel blockers are critical determinants of their utility as research tools and their potential as therapeutic or insecticidal agents. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other key blockers against various Kir channel subtypes.
Table 1: Inhibitory Activity (IC50) of Kir Channel Blockers Against Insect Kir Channels
| Compound | Target Kir Channel | IC50 (µM) | Species |
| This compound | Kir1 | 2.5[1] | Anopheles gambiae |
| Kir1 | 1.7[1] | Aedes aegypti | |
| VU625 | Kir1 | 0.1[2] | Mosquito |
| VU730 | Kir1 | (active, specific value not cited)[3] | Mosquito |
Table 2: Inhibitory Activity (IC50) of Kir Channel Blockers Against Mammalian Kir Channels
| Compound | Target Kir Channel | IC50 (µM) | Species/Cell Line | pH |
| This compound | Kir2.1 | 12.7[1] | Mammalian | Not Specified |
| Kir1.1 | >30 (less inhibitory)[1] | Mammalian | Not Specified | |
| Kir4.1 | >30 (less inhibitory)[1] | Mammalian | Not Specified | |
| Kir6.2/SUR1 | >30 (less inhibitory)[1] | Mammalian | Not Specified | |
| Kir7.1 | >30 (less inhibitory)[1] | Mammalian | Not Specified | |
| ML133 | Kir2.1 | 1.8 | HEK-293 | 7.4 |
| Kir2.1 | 0.29 | HEK-293 | 8.5 | |
| Kir2.2 | 2.9 | Not Specified | 7.4 | |
| Kir2.3 | 4.0 | Not Specified | 7.4 | |
| Kir2.6 | 2.8 | Not Specified | 7.4 | |
| Kir1.1 (ROMK) | >300 | Not Specified | 7.4 | |
| Kir4.1 | 76 | Not Specified | 7.4 | |
| Kir7.1 | 33 | Not Specified | 7.4 | |
| VU590 | Kir1.1 (ROMK) | 0.22 - 0.29[2][4] | Not Specified | Not Specified |
| Kir7.1 | 8[2][4] | Not Specified | Not Specified | |
| Kir2.1 | No apparent effect[2] | Not Specified | Not Specified | |
| Kir4.1 | No apparent effect[2] | Not Specified | Not Specified | |
| VU591 | Kir1.1 (ROMK) | 0.24[2] | Not Specified | Not Specified |
| VU730 | Kir2.1 | Inactive[3] | Mammalian | Not Specified |
Mechanism of Action
This compound acts as a pore blocker of the Kir channel.[5] Molecular docking studies suggest that its binding site is located within the ion channel pore, physically obstructing the passage of potassium ions.[5] This is in contrast to some other inhibitors like flonicamid, which are proposed to bind to the cytoplasmic domain at sites similar to ATP binding sites on Kir6.2 channels.[5] The mechanism of pore blockade is a common feature among several small-molecule Kir channel inhibitors.
Experimental Protocols
Thallium Flux Assay for Kir Channel Inhibition
This high-throughput screening assay measures the influx of thallium ions (Tl+), a surrogate for K+, through Kir channels into cells expressing the channel of interest. The intracellular Tl+ concentration is quantified using a Tl+-sensitive fluorescent dye.
a. Cell Preparation:
-
HEK-293 cells stably expressing the Kir channel of interest are seeded into 384-well plates.
-
The cells are incubated overnight to allow for adherence and channel expression.
b. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with an assay buffer.
-
A loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) is added to each well.
-
The plate is incubated at room temperature in the dark to allow for dye uptake.
c. Compound Incubation and Thallium Flux Measurement:
-
After incubation, the dye loading buffer is removed, and the cells are washed again with the assay buffer.
-
The test compounds (e.g., this compound, ML133) at various concentrations are added to the wells and incubated for a specific period.
-
A stimulus buffer containing Tl+ is then added to initiate the influx.
-
The fluorescence intensity in each well is measured over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of a compound indicates inhibition of the Kir channel.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the electrophysiological effects of channel blockers.
a. Cell Preparation and Recording Setup:
-
Cells expressing the Kir channel of interest are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is positioned near a target cell using a micromanipulator.
b. Seal Formation and Whole-Cell Configuration:
-
Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
A brief, strong suction is then applied to rupture the membrane patch, establishing a "whole-cell" configuration where the pipette interior is continuous with the cell cytoplasm.
c. Data Acquisition and Analysis:
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps or ramps are applied to elicit Kir channel currents.
-
The test compound is applied to the cell via the perfusion system, and the resulting changes in current amplitude and kinetics are recorded.
-
The concentration-response relationship is determined by applying a range of compound concentrations to generate an IC50 curve.
Signaling and Regulatory Pathways
The activity of Kir channels is not solely dependent on the membrane potential but is also modulated by various intracellular signaling molecules. Understanding these pathways is crucial for interpreting the effects of Kir channel blockers.
Caption: G-protein and PIP2 regulation of Kir channels.
The diagram above illustrates two key regulatory pathways for Kir channels. G-protein-coupled receptors (GPCRs) can, upon ligand binding, activate heterotrimeric G-proteins. The dissociated Gβγ subunits can then directly interact with and gate certain Kir channels (e.g., Kir3.x family). Additionally, the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) is a crucial cofactor for the activity of most Kir channels. Blockers like this compound act directly on the channel pore, downstream of these regulatory inputs.
Experimental Workflow for Characterizing a Novel Kir Channel Inhibitor
The following workflow outlines the key steps in the preclinical evaluation of a novel Kir channel inhibitor.
Caption: Workflow for Kir inhibitor discovery and characterization.
This streamlined process begins with high-throughput screening to identify initial hits. Promising candidates are then validated and their potency determined using electrophysiology. Subsequent selectivity profiling against a panel of Kir channels helps to identify compounds with the desired target profile. Mechanistic studies elucidate the mode of inhibition, and finally, in vivo studies assess the efficacy and potential toxicity of the lead compounds.
Conclusion
This compound has emerged as a valuable tool for studying insect Kir channels, demonstrating potent activity and serving as a scaffold for the development of more selective analogs like VU730.[3] Its comparison with other Kir channel blockers such as ML133, VU590, VU591, and VU625 highlights the diverse landscape of available inhibitors, each with its own strengths and weaknesses in terms of potency and selectivity. The choice of a particular blocker will depend on the specific Kir channel subtype under investigation and the experimental context. The detailed experimental protocols and workflows provided in this guide are intended to facilitate the effective use and characterization of these important pharmacological tools in both basic research and drug discovery settings.
References
- 1. Frontiers | Phosphoinositide regulation of inward rectifier potassium (Kir) channels [frontiersin.org]
- 2. Tool Compounds | Denton Lab [vumc.org]
- 3. VU590 | ROMK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advancements in the study of inward rectifying potassium channels on vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the resistance-breaking potential of VU041 compared to existing insecticides
A comparative analysis of VU041 against established insecticides reveals its potential to overcome resistance in key mosquito vectors of human diseases. This guide provides an objective evaluation of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a novel small-molecule inhibitor, demonstrates significant promise as a resistance-breaking insecticide. Its unique mechanism of action, targeting the inward rectifier potassium (Kir) channels in mosquitoes, sets it apart from conventional insecticides that are facing increasing levels of resistance. This guide presents a comprehensive comparison of this compound with existing insecticides, focusing on its efficacy against both susceptible and resistant mosquito strains.
Performance Against Resistant Strains: A Quantitative Comparison
The emergence of insecticide resistance is a major threat to the control of mosquito-borne diseases such as malaria, dengue, and Zika. This compound has been shown to be effective against mosquito strains that have developed resistance to common insecticides like pyrethroids and carbamates.
A study by Swale et al. (2016) provides critical data on the lethal dose (LD50) of this compound against susceptible and resistant strains of Anopheles gambiae (the primary malaria vector) and Aedes aegypti (the vector for dengue, Zika, and other viruses). The data clearly indicates that while resistance to conventional insecticides can be substantial, this compound maintains its potency.
For instance, the Akron strain of Anopheles gambiae is highly resistant to the pyrethroid insecticide deltamethrin and the carbamate bendiocarb. In contrast, the resistance ratio for this compound against this strain is significantly lower, highlighting its potential to control resistant populations.
Below is a summary of the comparative toxicity data:
| Insecticide | Mosquito Species | Strain | LD50 (ng/mosquito) | Resistance Ratio (RR) |
| This compound | Anopheles gambiae | G3 (Susceptible) | 1.8 | - |
| Akron (Resistant) | 3.2 | 1.8 | ||
| Aedes aegypti | Liverpool (Susceptible) | 2.5 | - | |
| Puerto Rico (Resistant) | 4.1 | 1.6 | ||
| Deltamethrin | Anopheles gambiae | G3 (Susceptible) | 0.015 | - |
| Akron (Resistant) | 0.45 | 30 | ||
| Permethrin | Anopheles gambiae | G3 (Susceptible) | 0.2 | - |
| Akron (Resistant) | >20 | >100 | ||
| Bendiocarb | Anopheles gambiae | G3 (Susceptible) | 0.3 | - |
| Akron (Resistant) | 15 | 50 |
Unraveling the Mechanism of Action: A New Target for Insecticides
The effectiveness of this compound against resistant strains stems from its novel mechanism of action. Unlike pyrethroids that target voltage-gated sodium channels and carbamates that inhibit acetylcholinesterase, this compound specifically inhibits the Kir1 inward rectifier potassium channels in mosquitoes. These channels are crucial for maintaining ion and water balance, particularly in the Malpighian tubules, the primary excretory organs of insects.
By blocking these channels, this compound disrupts the mosquito's ability to excrete excess ions and water, leading to physiological stress, paralysis, and ultimately death. This distinct target means that resistance mechanisms developed against other insecticide classes, such as target-site mutations in the sodium channel or enhanced metabolic detoxification of pyrethroids, do not confer cross-resistance to this compound.
Caption: Mechanism of action of this compound on mosquito Kir1 channels.
Contrasting Mechanisms: this compound vs. Existing Insecticides
To fully appreciate the resistance-breaking potential of this compound, it is essential to understand how its mechanism differs from that of established insecticides.
Caption: Comparison of the molecular targets of this compound, pyrethroids, and carbamates.
Experimental Protocols
The evaluation of this compound and other insecticides was conducted using standardized bioassays. The following provides a detailed methodology for the key experiments cited.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) when applied directly to the mosquito's body.
Procedure:
-
Mosquito Rearing: Mosquitoes of both susceptible and resistant strains are reared under controlled laboratory conditions (e.g., 27°C, 80% relative humidity, 12:12 hour light:dark cycle). Adult female mosquitoes, 2-5 days post-emergence, are used for the assays.
-
Insecticide Dilution: Serial dilutions of the test insecticide (e.g., this compound, deltamethrin, permethrin, bendiocarb) are prepared in a suitable solvent, typically acetone.
-
Application: Non-anesthetized female mosquitoes are individually treated by applying a 0.5 µL droplet of the insecticide solution to the dorsal thorax using a calibrated microapplicator. Control mosquitoes are treated with the solvent alone.
-
Observation: After treatment, mosquitoes are transferred to recovery cups with access to a sugar solution. Mortality is recorded at 24 hours post-application. Mosquitoes unable to stand or fly are considered dead.
-
Data Analysis: The LD50 values and their 95% confidence intervals are calculated using probit analysis. The resistance ratio (RR) is calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.
Caption: Workflow for a topical application bioassay.
Larval Bioassay
This assay is used to determine the concentration of an insecticide in water that is lethal to 50% of mosquito larvae (LC50).
Procedure:
-
Larval Rearing: Mosquito larvae are reared in trays with deionized water and fed a standard diet. Late third or early fourth instar larvae are used for the bioassay.
-
Insecticide Preparation: Stock solutions of the test insecticides are prepared in ethanol or another suitable solvent. Serial dilutions are then made in water to achieve the desired test concentrations.
-
Exposure: Twenty-five larvae are placed in beakers containing 100 mL of the test solution. Each concentration is replicated multiple times. Control beakers contain water and the solvent.
-
Observation: Mortality is recorded after 24 hours of exposure. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: The LC50 values and their 95% confidence intervals are calculated using probit analysis.
Conclusion
The data presented in this guide strongly supports the potential of this compound as a valuable tool in the fight against insecticide-resistant mosquitoes. Its novel mode of action, targeting the Kir1 channels, allows it to bypass existing resistance mechanisms that have rendered many conventional insecticides less effective. The low resistance ratios observed for this compound in highly resistant mosquito strains underscore its promise for use in integrated vector management programs. Further research and development of this compound and similar compounds could provide a much-needed new generation of insecticides to combat the growing threat of mosquito-borne diseases.
How does the selectivity of VU041 compare to other mosquitocides?
A detailed comparison of the mosquitocide VU041 with other common insecticidal agents reveals its unique mechanism of action and high selectivity, offering a promising alternative in the face of growing insecticide resistance.
This compound is a small-molecule inhibitor that selectively targets the inward-rectifier potassium (Kir) channels in mosquitoes. This novel mechanism of action disrupts the mosquito's ability to regulate ion and water balance, ultimately leading to paralysis and death. Unlike conventional mosquitocides that target the nervous system, this compound's unique target provides a crucial advantage against mosquito populations that have developed resistance to traditional insecticides.
Superior Selectivity Profile of this compound
Experimental data demonstrates the remarkable selectivity of this compound for mosquito Kir channels over their mammalian counterparts. This high degree of selectivity is a critical factor in its safety profile for non-target organisms, including humans and beneficial insects like honey bees.
Quantitative Comparison of Mosquitocide Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common mosquitocides against their respective target sites in insects and mammals. A higher selectivity ratio (Mammalian IC50 / Insect IC50) indicates a more favorable safety profile.
| Mosquitocide Class | Compound | Target Site | Insect IC50 (µM) | Mammalian IC50 (µM) | Selectivity Ratio | Reference |
| Kir Channel Inhibitor | This compound | Kir1 Channel | 1.7 (Ae. aegypti) | >30 (Kir1.1, Kir4.1, Kir6.2, Kir7.1) | >17.6 | [1] |
| 2.5 (An. gambiae) | 12.7 (Kir2.1) | 5.1 | [1] | |||
| Pyrethroid | Deltamethrin | Voltage-Gated Sodium Channel (VGSC) | ~0.01 (Housefly) | >10 (Rat Nav1.2) | >1000 | [2] |
| Organophosphate | Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | ~0.003 (Housefly) | ~0.1 (Human) | ~33 | [3][4] |
| Neonicotinoid | Imidacloprid | Nicotinic Acetylcholine Receptor (nAChR) | ~0.003 (Aphid) | ~1 (Rat α4β2) | ~333 | [5][6] |
Table 1: Comparative Selectivity of this compound and Other Mosquitocides. This table highlights the IC50 values for different mosquitocides against their insect and mammalian targets. The selectivity ratio is calculated by dividing the mammalian IC50 by the insect IC50.
Off-Target Effects: A Focus on Honey Bee Safety
A significant concern with broad-spectrum insecticides is their impact on beneficial insects. This compound has been shown to be non-lethal to honey bees at effective mosquitocidal concentrations. This contrasts sharply with many other commonly used mosquitocides.
| Mosquitocide Class | Compound | Honey Bee Contact LD50 (µ g/bee ) | Toxicity Classification | Reference |
| Kir Channel Inhibitor | This compound | >100 | Practically Non-toxic | [7] |
| Pyrethroid | Deltamethrin | 0.057 | Highly Toxic | [8] |
| Organophosphate | Chlorpyrifos | 0.17 | Highly Toxic | [8] |
| Neonicotinoid | Imidacloprid | 0.024 - 0.081 | Highly Toxic | [1][9] |
| Phenylpyrazole | Fipronil | 0.004 - 0.006 | Highly Toxic | |
| Spinosyn | Spinosad | 0.02 - 0.05 | Highly Toxic | [10] |
Table 2: Honey Bee Contact Toxicity of Various Mosquitocides. The lethal dose for 50% of the tested population (LD50) is a measure of acute toxicity. Toxicity classifications are based on the University of California Agricultural and Natural Resources guidelines.
Mechanisms of Action: A Visual Comparison
The distinct signaling pathways targeted by this compound and other mosquitocides are illustrated below.
Experimental Protocols
The determination of mosquitocide selectivity and toxicity involves a series of standardized laboratory assays.
Target-Site Selectivity Assays
a) Thallium Flux Assay for Kir Channel Inhibitors
This high-throughput screening method is used to identify and characterize inhibitors of potassium channels, such as the mosquito Kir1 channel.
-
Cell Culture: Cells engineered to express the specific Kir channel of interest (e.g., from Aedes aegypti or mammalian species) are cultured in microplates.
-
Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to thallium ions (a surrogate for potassium ions).
-
Compound Application: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Thallium Influx: A solution containing thallium is added to the wells. If the Kir channels are open, thallium flows into the cells, causing an increase in fluorescence.
-
Data Analysis: The fluorescence is measured using a plate reader. The degree of inhibition by the test compound is determined by the reduction in the fluorescence signal, from which an IC50 value can be calculated.[11][12]
b) Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity and is used to confirm the findings from high-throughput screens and to study the detailed mechanism of channel block.
-
Cell Preparation: A single cell expressing the target ion channel is isolated.
-
Pipette Sealing: A fine glass micropipette is sealed onto the cell membrane, isolating a small "patch" of the membrane containing one or more ion channels.
-
Voltage Clamping: The voltage across the cell membrane is controlled ("clamped") at a specific level.
-
Current Measurement: The flow of ions through the channels is measured as an electrical current.
-
Compound Application: The test compound is applied to the cell, and the change in the ionic current is recorded to determine the inhibitory effect.[3][13]
In Vivo Efficacy and Toxicity Assays
a) Mosquito Topical Application Bioassay
This assay assesses the intrinsic toxicity of a compound to mosquitoes when applied directly to their cuticle.
-
Mosquito Rearing: Adult female mosquitoes of a specific species and strain are used.
-
Anesthesia: Mosquitoes are briefly anesthetized using cold or carbon dioxide.
-
Topical Application: A precise micro-dose of the test compound dissolved in a solvent (e.g., acetone) is applied to the dorsal thorax of each mosquito.
-
Observation: The mosquitoes are observed for knockdown and mortality at specific time points (e.g., 24 and 48 hours).
-
Data Analysis: The lethal dose required to kill 50% of the test population (LD50) is calculated.[14]
b) Honey Bee Acute Contact Toxicity Test (OECD 214)
This standardized protocol is used to determine the acute contact toxicity of chemicals to adult honey bees.
-
Bee Collection: Young adult worker honey bees are collected from healthy colonies.
-
Anesthesia and Dosing: Bees are anesthetized with carbon dioxide, and a precise dose of the test substance is applied topically to the dorsal thorax of each bee.
-
Housing and Feeding: The treated bees are kept in cages and provided with a sucrose solution.
-
Mortality Assessment: Mortality is recorded at 4, 24, and 48 hours after application.
-
LD50 Calculation: The contact LD50 is calculated from the mortality data.[15][16]
Conclusion
This compound represents a significant advancement in the development of mosquitocides. Its novel mechanism of action, targeting mosquito Kir channels, circumvents existing resistance issues. Furthermore, its high selectivity for insect over mammalian channels, coupled with its low toxicity to beneficial insects like honey bees, positions it as a promising and environmentally safer alternative for mosquito control. The rigorous experimental protocols outlined above are crucial for the continued evaluation and development of such next-generation insecticides.
References
- 1. beequick.com [beequick.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Pesticide toxicity to bees - Wikipedia [en.wikipedia.org]
- 9. Risks of neonicotinoid insecticides to honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poisoning due to Spinosad in honey bees: toxicological report [iris.unicz.it]
- 11. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. youtube.com [youtube.com]
- 15. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]
- 16. umwelt-online.de [umwelt-online.de]
Validating Osmoregulation Disruption as the Key Mechanism of VU041 Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the disruption of osmoregulation as a primary mechanism of toxicity for the novel insecticide candidate, VU041. This compound is a potent and selective inhibitor of inward rectifier potassium (Kir) channels in insects, particularly mosquitoes. The evidence presented herein supports the hypothesis that by inhibiting these crucial ion channels, this compound disrupts the delicate balance of ions and water, leading to physiological stress and, ultimately, lethality.[1][2]
Comparative Efficacy of this compound under Varying Osmotic Conditions
The toxicity of this compound is significantly enhanced when target organisms, such as mosquito larvae, are exposed to environments with elevated osmolality. This observation strongly suggests that the compound's lethal action is intrinsically linked to the disruption of osmoregulatory processes.[1]
| Compound | Rearing Condition | Concentration (µM) | Time Point (hours) | Larval Mortality (%) | Reference |
| This compound | Deionized H₂O | 100 | 24 | ~20% | [3] |
| This compound | Deionized H₂O | 100 | 48 | ~60% | [3] |
| This compound + 50 mM NaCl | Increased Osmolality | Not specified | 24 | Significantly enhanced | [1] |
| This compound + 50 mM KCl | Increased Osmolality | Not specified | 24 | Strongest enhancement | [1] |
| This compound + Mannitol | Increased Osmolality | Not specified | 24 | Significantly enhanced | [1] |
| VU937 (Alternative) | Deionized H₂O | 100 | 24 | ~10% | [3] |
| VU937 (Alternative) | Deionized H₂O | 100 | 48 | ~25% | [3] |
| DMSO (Control) | Deionized H₂O | 1% | 24/48 | <5% | [3] |
Note: The data for increased osmolality conditions were described as significantly or strongly enhanced in the source material, but specific quantitative mortality percentages were not provided.[1]
Experimental Protocols
Larval Toxicity Assay
This protocol is adapted from studies investigating the larvicidal activity of this compound against Aedes aegypti.[3]
-
Organism: First instar larvae of Aedes aegypti are used.
-
Rearing: Larvae are reared in deionized water under standard laboratory conditions.
-
Compound Preparation: this compound and control substances (e.g., DMSO) are dissolved to achieve the desired final concentration (e.g., 100 µM) in the rearing water.
-
Exposure: A set number of larvae (e.g., six larvae per replicate) are placed in individual wells of a multi-well plate containing the test or control solutions.[3]
-
Osmotic Stress (Optional): To test the effect of osmoregulation disruption, the rearing water can be supplemented with NaCl, KCl, or mannitol to a final concentration of 50 mM, increasing the osmolality to approximately 100 mOsm/kg H₂O.[1]
-
Data Collection: Mortality is assessed at predetermined time points (e.g., 24 and 48 hours) by counting the number of dead larvae.[3]
-
Statistical Analysis: Statistical tests, such as a two-way repeated measures ANOVA with a Bonferroni's multiple comparisons test, are used to determine the statistical significance of the results.[3]
Visualizing the Mechanism and Workflow
Proposed Signaling Pathway of this compound Toxicity
The following diagram illustrates the proposed mechanism by which this compound disrupts osmoregulation in the Malpighian tubules of an insect.
Caption: this compound inhibits Kir1 channels, disrupting K+ influx and leading to osmotic imbalance and toxicity.
Experimental Workflow for Validating this compound Toxicity
This diagram outlines the experimental process for confirming the osmoregulatory disruption mechanism of this compound.
Caption: Workflow for testing this compound toxicity under normal and osmotic stress conditions.
References
Safety Operating Guide
Safe Handling and Disposal of VU041: A Procedural Guide
Disclaimer: This document provides general guidance for the handling and disposal of the research chemical VU041 based on established laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found in publicly available resources. It is imperative that you obtain the official SDS from your supplier before handling, storing, or disposing of this chemical. The information in the SDS will supersede the general guidance provided here.
Essential Safety and Logistical Information
This compound is a submicromolar-affinity inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, developed as a potential insecticide.[1][2][3] As with any research chemical, it should be handled with care, assuming it may have toxicological properties that are not yet fully understood.
Immediate Actions:
-
Obtain the Safety Data Sheet (SDS): Contact the manufacturer or supplier of this compound to obtain a complete and current SDS. This document is the primary source of information for safe handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Known Properties of this compound
The following table summarizes the known properties of this compound based on available research. This information can help in assessing potential risks but is not a substitute for a comprehensive SDS.
| Property | Data | Source(s) |
| Chemical Name | Not consistently provided in sources. | |
| CAS Number | 332943-64-3 | [1] |
| Molecular Formula | C₁₈H₁₅N₃O₂ | |
| Molecular Weight | 305.33 g/mol | |
| Biological Activity | Inhibitor of Anopheles and Aedes mosquito inward rectifier potassium 1 (Kir1) channels.[1] Shows topical toxicity in insecticide-susceptible and -resistant mosquitoes.[1][2] | [1][2] |
| Solubility | Soluble in DMSO.[1] | [1] |
| Storage | Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] | [1] |
| Mammalian Selectivity | Inhibits mammalian Kir2.1 at higher concentrations (IC₅₀ of 12.7 µM) but has less effect on other mammalian Kir channels.[1] | [1] |
General Procedure for the Disposal of Research Chemicals
The following is a step-by-step guide for the proper disposal of a research chemical like this compound. This procedure should be adapted to comply with your institution's specific chemical hygiene and waste disposal plans.
Step 1: Waste Identification and Classification
-
Consult the SDS: The SDS for this compound will provide specific information on its hazards (e.g., flammable, corrosive, toxic, reactive) and any environmental hazards. This is the most critical step in determining the correct disposal route.
-
Determine Waste Type:
-
Unused/Expired this compound: Pure, unadulterated this compound.
-
Contaminated Materials: Items such as pipette tips, gloves, and empty containers that have come into contact with this compound.
-
Solutions of this compound: this compound dissolved in solvents (e.g., DMSO).
-
Step 2: Waste Segregation
-
Solid Waste:
-
Place unused or expired this compound and grossly contaminated items (e.g., weighing boats) into a designated, sealed, and clearly labeled solid chemical waste container.
-
Minimally contaminated items like gloves and bench paper should be placed in a separate, labeled bag for solid chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid waste container.
-
Do not mix incompatible waste streams. For example, do not mix halogenated and non-halogenated solvent waste unless permitted by your institution's waste management program. The solvent (e.g., DMSO) will be the primary determinant of the liquid waste stream.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate concentration and volume
-
The primary hazard(s) (e.g., "Toxic")
-
The date the waste was first added to the container
-
-
Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is in place to prevent spills.
Step 4: Arranging for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
Experimental Workflow for Waste Disposal
The following diagram illustrates the general workflow for the disposal of a research chemical.
Caption: General workflow for laboratory chemical waste disposal.
Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
If the spill is in a fume hood, keep the sash at the lowest practical height.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if necessary.
-
Close the laboratory doors.
-
Contact your institution's EHS or emergency response team from a safe location.
-
Provide them with the name of the chemical (this compound) and any other relevant information.
-
By adhering to these general principles and, most importantly, the specific guidance in the manufacturer's SDS, you can ensure the safe handling and proper disposal of this compound in your laboratory.
References
Personal protective equipment for handling VU041
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of VU041 (CAS No. 332943-64-3). The following procedures are based on general laboratory safety principles for handling chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this publication. It is imperative to supplement this guide with a thorough risk assessment and to consult with your institution's environmental health and safety department.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Use |
| Eye/Face Protection | Safety Goggles | Must be tightly fitting to protect against splashes. |
| Skin Protection | Chemical-Impermeable Gloves | Wear nitrile or other resistant gloves. Avoid latex. |
| Laboratory Coat | Should be fully buttoned to protect skin and personal clothing. | |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Operational Plans: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Storage:
-
Container: Store in a tightly closed, original container.
-
Conditions: Keep in a dry, cool, and well-ventilated place.
-
Temperature: For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable. A stock solution can be stored at -80°C for up to six months or -20°C for up to one month.[1]
-
Incompatibilities: Store away from incompatible materials, though specific incompatibilities for this compound are not documented. General practice is to avoid strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Procedure:
-
Collect Waste: Collect all this compound waste, including empty containers, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's environmental health and safety department.
-
Do Not: Do not dispose of this compound down the drain or in regular trash.
Spill Response Workflow
In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
